AP-202
Description
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.28 |
IUPAC Name |
(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)imidazolidin-2-imine |
InChI |
InChI=1S/C11H16N4/c1-9-7-14-11(12)15(9)6-4-10-3-2-5-13-8-10/h2-3,5,8-9H,4,6-7H2,1H3,(H2,12,14)/t9-/m0/s1 |
InChI Key |
GIQJQATVWVFAFP-VIFPVBQESA-N |
SMILES |
N=C1NC[C@H](C)N1CCC2=CC=CN=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP202; AP 202; AP-202 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of AP-202
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-202 is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target implicated in the pathophysiology of nicotine addiction. By competitively inhibiting the binding of acetylcholine and nicotine to this receptor subtype, this compound modulates downstream neurotransmitter signaling, particularly within the mesolimbic dopamine system. This targeted action reduces the rewarding effects of nicotine, offering a promising therapeutic strategy for smoking cessation. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction
Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects by binding to nAChRs in the brain.[1] The α4β2 subtype is the most abundant and high-affinity nAChR in the central nervous system and is a principal mediator of nicotine dependence.[1][2] Activation of α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) leads to dopamine release in the nucleus accumbens (NAc), a critical event in the reinforcement of drug-seeking behavior.[3]
This compound, also identified as compound 5 in seminal research, is a novel small molecule designed to selectively antagonize the α4β2 nAChR.[2] Its high potency and selectivity offer the potential for a favorable therapeutic window, minimizing off-target effects. This document will provide a detailed examination of the molecular and cellular mechanisms through which this compound exerts its effects.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the α4β2 nAChR.[2] As a ligand-gated ion channel, the α4β2 nAChR normally opens in response to binding by the endogenous neurotransmitter acetylcholine or exogenous agonists like nicotine, allowing the influx of cations (primarily Na+ and Ca2+) and leading to neuronal depolarization. This compound binds to the receptor but does not induce the conformational change necessary for channel opening. Instead, it physically blocks the binding of agonists, thereby inhibiting receptor activation.[4]
This antagonistic action is devoid of any intrinsic agonist activity, meaning this compound does not partially activate the receptor.[2] This complete blockade is crucial for preventing the downstream signaling cascades initiated by nicotine.
Signaling Pathway
The antagonism of α4β2 nAChRs by this compound directly impacts the mesolimbic dopamine pathway, which is central to the rewarding and reinforcing effects of nicotine. The following diagram illustrates the signaling cascade:
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Description |
|---|---|---|---|
| IC50 | ~10 nM | Cells expressing α4β2 nAChR | Inhibition of epibatidine-induced changes in membrane potential.[2] |
| Agonist Activity | Devoid of in vitro agonist activity | Cells expressing α4β2 nAChR | Assessed for direct activation of the receptor.[2] |
| Selectivity | Weak agonist at α3β4 nAChR | Cells expressing α3β4 nAChR | Indicates selectivity for the α4β2 subtype over α3β4.[2] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Nicotine Addiction
| Dose (mg/kg, s.c.) | Effect |
|---|---|
| 0.3 | Significant reduction in operant nicotine self-administration and nicotine relapse-like behavior.[2] |
| 1.0 | Significant reduction in operant nicotine self-administration and nicotine relapse-like behavior.[2] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
|---|---|---|
| Time to Maximum Concentration (Tmax) | < 10 minutes | Subcutaneous (s.c.) |
| Half-life (t1/2) | < 1 hour | Subcutaneous (s.c.) |
Experimental Protocols
In Vitro Membrane Potential Assay
This assay is designed to measure the antagonist activity of this compound on α4β2 nAChRs.
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α4β2 nAChR are cultured in appropriate media.[5] Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[6]
-
Dye Loading: The growth medium is removed, and cells are incubated with a fluorescent membrane potential-sensitive dye from a FLIPR Membrane Potential Assay Kit (e.g., FLIPR Blue) in a buffered salt solution for 30-60 minutes at 37°C.[6]
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of this compound are added to the wells.
-
Agonist Stimulation and Measurement: After a short pre-incubation with this compound, a potent α4β2 nAChR agonist, such as epibatidine, is added to stimulate the receptors. Changes in fluorescence, which correlate with changes in membrane potential, are monitored in real-time by the FLIPR system.[2]
-
Data Analysis: The fluorescence intensity data is used to generate concentration-response curves, and the IC50 value for this compound is calculated to determine its potency as an antagonist.
In Vivo Nicotine Self-Administration Model in Rats
This model assesses the ability of this compound to reduce the reinforcing effects of nicotine.
Detailed Methodology:
-
Animals: Adult male Wistar or Sprague-Dawley rats are typically used.[7][8]
-
Surgery: Rats are anesthetized, and a silastic catheter is surgically implanted into the right jugular vein.[1][8] The catheter is passed subcutaneously to an exit point on the back.
-
Recovery: Animals are allowed to recover for several days post-surgery.[1]
-
Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. They are trained to press one "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).[7][8] Lever pressing on a second "inactive" lever is recorded but has no consequence. Sessions are typically conducted daily.
-
Treatment and Testing: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with subcutaneous injections of this compound (0.3 and 1.0 mg/kg) or vehicle before the self-administration session.[2] The number of active and inactive lever presses, and consequently the number of nicotine infusions, are recorded.
-
Data Analysis: The data are analyzed to determine if this compound significantly reduces the number of nicotine infusions compared to the vehicle control group.
Conclusion
This compound is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action is centered on the blockade of this receptor in the mesolimbic dopamine system, leading to an attenuation of the rewarding effects of nicotine. In vitro and in vivo studies have provided robust quantitative data supporting its efficacy. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other α4β2 nAChR antagonists as potential therapies for nicotine addiction.
References
- 1. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct effect of nicotine on mesolimbic dopamine release in rat nucleus accumbens shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopaminergic and cholinergic learning mechanisms in nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic nicotine stimulates dopamine release in nucleus accumbens: re-evaluation of the role of N-methyl-D-aspartate receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
AP-202: A Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AP-202 is a novel and highly selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the predominant nAChR subtype in the central nervous system.[1][2] This receptor is a well-established target in the pathophysiology of nicotine addiction, playing a crucial role in the reinforcing effects of nicotine.[1][2][3] this compound has demonstrated significant potential in preclinical models as a therapeutic agent for smoking cessation by effectively reducing nicotine self-administration and preventing relapse-like behavior.[1][2] This technical guide provides a comprehensive overview of the antagonist activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a competitive antagonist at the α4β2 nAChR.[4] By binding to the receptor, it blocks the binding of acetylcholine and nicotine, thereby inhibiting receptor activation and downstream signaling.[4] The α4β2 nAChR is a ligand-gated ion channel; its activation by agonists leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[3][5] this compound's antagonism prevents this ion influx, thus modulating neuronal excitability in brain regions associated with reward and addiction.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Assay Type | Cell Line |
| IC50 | α4β2 nAChR | ~10 nM | Inhibition of epibatidine-induced membrane potential change | HEK cells expressing rat α4β2 nAChR |
| Agonist Activity | α4β2 nAChR | Devoid of agonist activity | Membrane potential / Ca2+ flux assay | HEK cells expressing rat α4β2 nAChR |
Data extracted from Wu et al. (2017).[2]
Table 2: In Vivo Efficacy of this compound in Rat Models of Nicotine Dependence
| Model | Doses (mg/kg, s.c.) | Effect |
| Nicotine Self-Administration | 0.3 and 1 | Significant reduction in nicotine intake |
| Nicotine Relapse-like Behavior | 0.3 and 1 | Significant reduction in reinstatement of nicotine-seeking |
Data extracted from Wu et al. (2017).[1][2]
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Route of Administration | Observation |
| Absorption | Subcutaneous (s.c.) | Rapidly absorbed |
| Tmax | Subcutaneous (s.c.) | < 10 minutes |
| Half-life (t1/2) | Subcutaneous (s.c.) | < 1 hour |
Data extracted from Wu et al. (2017).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Functional Assay: Membrane Potential / Calcium Flux
This assay determines the antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in membrane potential or intracellular calcium concentration in cells expressing α4β2 nAChRs.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the rat α4 and β2 nAChR subunits using a suitable transfection reagent (e.g., Lipofectamine).[6]
2. Assay Procedure:
-
Transfected cells are plated in 96-well black-walled, clear-bottom plates.
-
After 24-48 hours, the cells are loaded with a voltage-sensitive dye (for membrane potential) or a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Calcium 6 dye) for 30-60 minutes at 37°C.[7][8][9]
-
The cells are then washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For antagonist evaluation, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).[7]
-
The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken, followed by the addition of a known α4β2 nAChR agonist (e.g., epibatidine or acetylcholine) to stimulate the receptors.
-
Fluorescence is monitored in real-time to measure the change in membrane potential or intracellular calcium concentration.
3. Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of this compound.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Behavioral Assay: Nicotine Self-Administration and Reinstatement in Rats
This model assesses the effect of this compound on the reinforcing properties of nicotine and the motivation to seek nicotine after a period of abstinence.
1. Animals and Surgical Preparation:
-
Adult male Sprague-Dawley or Wistar rats are used.[1][10][11]
-
Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.[12]
2. Nicotine Self-Administration Training:
-
Following a recovery period, rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) paired with a cue (e.g., a light and/or tone).[1][10][13] Pressing the "inactive" lever has no consequence.
-
Training sessions are conducted daily (e.g., 2 hours/day for 15 days) until stable responding is achieved.[1][11]
3. Extinction and Reinstatement:
-
After stable self-administration, the extinction phase begins, where active lever presses no longer deliver nicotine or the associated cues. This continues until responding significantly decreases.[1][10]
-
For the reinstatement test, rats are administered a priming injection of nicotine or presented with the nicotine-associated cues to trigger a relapse to nicotine-seeking behavior (i.e., pressing the active lever).[1][11]
4. Drug Administration and Data Analysis:
-
This compound or vehicle is administered (e.g., subcutaneously) prior to the self-administration or reinstatement sessions.
-
The number of active and inactive lever presses is recorded.
-
The effect of this compound is evaluated by comparing the number of active lever presses in the drug-treated group to the vehicle-treated group.
Pharmacokinetic Studies in Rats
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
1. Animal Dosing:
-
Rats are administered a single dose of this compound via the desired route (e.g., intravenous or subcutaneous).[14][15]
2. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[16][17]
-
Blood is typically collected from the tail vein or via a cannula.
3. Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
4. Pharmacokinetic Parameter Calculation:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2), using non-compartmental analysis.[15]
Conclusion
This compound is a potent and selective α4β2 nAChR antagonist with a promising preclinical profile for the treatment of nicotine addiction. Its ability to effectively block the reinforcing effects of nicotine and prevent relapse in animal models, combined with its favorable pharmacokinetic properties, supports its further development as a potential smoking cessation therapy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of nAChR antagonists.
References
- 1. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are nAChRα4&β2 antagonists and how do they work? [synapse.patsnap.com]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]
- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nicotine self-administration, extinction responding and reinstatement in adolescent and adult male rats: evidence against a biological vulnerability to nicotine addiction during adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. currentseparations.com [currentseparations.com]
- 17. optibrium.com [optibrium.com]
In Vitro Characterization of AP-202: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-202 is a small molecule that has been identified as a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] The α4β2 nAChR subtype is the most prevalent in the brain and is a key target in the study of nicotine addiction.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, selectivity, and functional activity. Detailed experimental methodologies and conceptual diagrams are provided to facilitate a deeper understanding of its pharmacological profile.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been determined through various binding and functional assays. The key quantitative data are summarized in the table below.
| Assay Type | Target | Metric | Value | Selectivity | Reference |
| Radioligand Binding Assay | α4β2 nAChR | Ki | 18 nM | [2] | |
| Functional Assay (Membrane Potential) | α4β2 nAChR | IC50 | ~10 nM | [1] | |
| Selectivity vs. | α3β4 nAChR | 57-fold | [2] | ||
| Selectivity vs. | α4β4 nAChR | 40-fold | [2] | ||
| Selectivity vs. | α3β2 nAChR | 10-fold | [2] | ||
| Selectivity vs. | α3β4α5 nAChR | 90-fold | [2] | ||
| Functional Assay | α7 nAChR | Activity | No activation or block | [2] |
Key Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This assay is performed to determine the binding affinity (Ki) of this compound for the α4β2 nAChR.
Objective: To quantify the affinity of a test compound (this compound) for the α4β2 nAChR by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the human α4β2 nAChR.
-
Radioligand: [3H]-Epibatidine or a similar high-affinity α4β2 nAChR ligand.
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., nicotine or cytisine).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with bovine serum albumin (BSA).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, [3H]-Epibatidine, and either buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester, and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filter mats to dry, and then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Membrane Potential Assay for Functional Antagonism
This assay is used to determine the functional potency (IC50) of this compound as an antagonist.
Objective: To measure the ability of this compound to inhibit the ion channel opening of the α4β2 nAChR, which is detected as a change in cell membrane potential.
Materials:
-
A cell line stably expressing the human α4β2 nAChR (e.g., HEK293 or CHO cells).
-
A fluorescent membrane potential-sensitive dye.
-
Agonist: Nicotine or epibatidine.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).
-
A fluorescence plate reader with an integrated fluid-handling system.
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence using the plate reader.
-
Add a fixed concentration of the agonist (e.g., the EC80 of nicotine) to the wells.
-
Immediately measure the change in fluorescence over time.
-
The inhibition of the agonist-induced fluorescence change is proportional to the antagonist activity of this compound.
-
Plot the percent inhibition as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound as an α4β2 nAChR antagonist.
In Vitro Characterization Workflow for this compound
Caption: Workflow for the in vitro characterization of this compound.
References
The Pharmacological Profile of AP-202: A Technical Guide
For research use only. Not for human or veterinary use.
Introduction
AP-202, identified as compound 5 in key scientific literature, is a potent and highly selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] This receptor subtype is the most prevalent in the brain and is strongly implicated in the mechanisms of nicotine addiction.[1] this compound emerged from the optimization of a series of compounds discovered through a mixture-based positional-scanning combinatorial library.[1] Its chemical name is (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)imidazolidin-2-imine. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and detailed experimental methodologies.
It is important to note that the designation "this compound" has been associated with other investigational compounds in different therapeutic areas. This guide focuses exclusively on the α4β2 nAChR antagonist.
Pharmacological Profile
In Vitro Activity
This compound demonstrates high-affinity and selective antagonism at the α4β2 nAChR. It is a potent inhibitor of epibatidine-induced changes in membrane potential in cells expressing the α4β2 nAChR, with an IC50 of approximately 10 nM.[1] Notably, this compound shows no agonist activity at this receptor subtype.[1]
In contrast, at the α3β4 nAChR, this compound exhibits weak agonist and antagonist activity at significantly higher concentrations.[1] The compound does not show any activity at the α7 nAChR.[1]
| Parameter | Receptor Subtype | Value (nM) |
| IC50 | α4β2 nAChR | ~10 |
| Agonist Activity | α4β2 nAChR | None |
| EC50 (Agonist) | α3β4 nAChR | 3509 |
| IC50 (Antagonist) | α3β4 nAChR | 6730 |
| Activity | α7 nAChR | None |
In Vivo Activity
In preclinical studies using a rat model of nicotine addiction, this compound has been shown to significantly reduce operant nicotine self-administration and nicotine relapse-like behavior. Effective doses were observed at 0.3 and 1 mg/kg administered subcutaneously.[1]
| Animal Model | Effect | Effective Doses (mg/kg, s.c.) |
| Rat | Reduction of nicotine self-administration | 0.3 and 1 |
| Rat | Reduction of nicotine relapse-like behavior | 0.3 and 1 |
Pharmacokinetic Profile
Pharmacokinetic studies in rats have demonstrated that this compound is rapidly absorbed into the bloodstream following subcutaneous administration. The maximal plasma concentration (Cmax) is reached within 10 minutes, and the compound has a half-life of less than 1 hour.[1]
| Parameter | Value |
| Time to Cmax (Tmax) | < 10 minutes |
| Half-life (t1/2) | < 1 hour |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the α4β2 nicotinic acetylcholine receptor. In the central nervous system, nicotine binding to these receptors, particularly in the ventral tegmental area (VTA), leads to the release of dopamine in the nucleus accumbens, a key process in the rewarding effects of nicotine and the development of addiction. By blocking this binding site, this compound prevents nicotine-induced activation of the α4β2 nAChR, thereby inhibiting the downstream dopamine release and reducing the reinforcing properties of nicotine.
Experimental Protocols
[3H]Epibatidine Binding Assay
This assay is used to determine the binding affinity of this compound to the α4β2 nAChR.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) cells stably transfected with human α4 and β2 nAChR subunits are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of [3H]epibatidine (a high-affinity nAChR ligand) and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of [3H]epibatidine.
In Vitro Functional Assay (Membrane Potential)
This assay measures the functional antagonist activity of this compound.
-
Cell Culture: HEK cells expressing the α4β2 nAChR are cultured on 96-well plates.
-
Loading with a Fluorescent Dye: The cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of this compound are added to the wells, followed by a fixed concentration of the nAChR agonist epibatidine.
-
Measurement: Changes in fluorescence, which correspond to changes in membrane potential upon receptor activation, are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on epibatidine-induced changes in membrane potential is used to calculate its IC50 value.
In Vivo Nicotine Self-Administration and Reinstatement Model in Rats
This behavioral model assesses the potential of this compound to reduce nicotine-seeking and relapse.
-
Surgical Preparation: Rats are surgically implanted with intravenous catheters for nicotine self-administration.
-
Acquisition Phase: Rats are trained to press a lever to receive intravenous infusions of nicotine. This phase continues until stable responding is achieved.
-
Treatment and Self-Administration: Prior to a self-administration session, rats are treated with either vehicle or this compound (0.3 or 1 mg/kg, s.c.). The number of lever presses for nicotine is recorded.
-
Extinction Phase: Following the acquisition and treatment phase, lever pressing is extinguished by replacing nicotine infusions with saline.
-
Reinstatement Phase: Once lever pressing is extinguished, relapse-like behavior is induced by a priming injection of nicotine. Rats are pre-treated with vehicle or this compound, and the number of lever presses on the previously active lever is measured.
Safety and Toxicology
As of the date of this document, there is no publicly available information specifically detailing the safety and toxicology profile of this compound. General studies on some imidazolidine derivatives have reported low toxicity risk in computational models and favorable gastrointestinal safety profiles in animal studies for certain analogues with different substitution patterns.[2][3] However, these findings cannot be directly extrapolated to this compound. A thorough safety and toxicology evaluation would be required for any further development of this compound.
Conclusion
This compound is a potent and selective antagonist of the α4β2 nAChR with demonstrated efficacy in a preclinical model of nicotine addiction. Its rapid absorption and short half-life are important pharmacokinetic characteristics. The detailed pharmacological profile and experimental methodologies provided in this guide offer a valuable resource for researchers and drug development professionals interested in novel therapeutics for smoking cessation and other disorders involving the α4β2 nAChR. Further investigation into its safety and toxicology is warranted.
References
- 1. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Nicotinic Acetylcholine Receptors (nAChRs)
An in-depth analysis of scientific literature did not yield specific binding affinity data for a compound designated "AP-202" in relation to nicotinic acetylcholine receptors (nAChRs). Therefore, this guide provides a comprehensive technical framework for assessing the binding affinity of any investigational compound for nAChRs, in line with the core requirements of the intended audience of researchers, scientists, and drug development professionals. The principles and protocols outlined below are fundamental to the pharmacological characterization of ligands targeting this important class of receptors.
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] They are pentameric structures assembled from a variety of subunits (α1-10, β1-4, γ, δ, ε), which determine their physiological and pharmacological properties.[3][4] The most abundant subtypes in the brain are the α4β2 and α7 receptors.[5] The α4β2 subtype is known for its high affinity for nicotine and is heavily implicated in the addictive properties of tobacco.[6] The α7 subtype is characterized by its high calcium permeability and is a target for cognitive enhancement therapies.[4][5] The varied subunit composition and stoichiometry of nAChRs give rise to distinct pharmacological profiles, making subtype selectivity a key goal in drug development.[3][7]
Quantitative Data on Ligand Binding Affinity
The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically quantified using values such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). Lower values indicate a higher binding affinity.
For a comprehensive comparison, this data should be presented in a structured format, as exemplified in the table below, which uses well-characterized nicotinic ligands as examples.
Table 1: Example Binding Affinities and Potencies of Known Ligands for Human nAChR Subtypes
| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | EC50 (µM) | Assay Type |
| (-)-Nicotine | α4β2 | 1-10 | 10-100 | 1-10 | Radioligand Binding / Electrophysiology |
| Acetylcholine (ACh) | α4β2 | - | - | ~3 | Electrophysiology[8] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | - | ~80 | - | Electrophysiology[8] |
| Methyllycaconitine (MLA) | α7 | 1-5 | 1-10 | - | Radioligand Binding |
| α-Bungarotoxin | α7 | <1 | <1 | - | Radioligand Binding |
| Varenicline | α4β2 | <1 | 1-5 | <0.1 | Radioligand Binding / Electrophysiology |
Note: The values presented are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity data. Below are protocols for two key experimental approaches.
Radioligand Competition Binding Assay
This technique is used to determine the binding affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Detailed Steps:
-
Membrane Preparation: Tissues or cultured cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-nicotine or [3H]-epibatidine for α4β2 receptors) and a range of concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This method is used to measure the functional activity of a compound at the receptor by recording ion flow through the channel in Xenopus oocytes.
Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for electrophysiological analysis using TEVC.
Detailed Steps:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with complementary RNA (cRNA) encoding the specific α and β subunits of the nAChR to be studied.
-
Receptor Expression: The oocytes are incubated for several days to allow for the translation of the cRNA and the assembly and insertion of functional nAChRs into the oocyte membrane.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: The oocyte is perfused with solutions containing increasing concentrations of the test compound.
-
Data Acquisition: The resulting ion flow (current) across the membrane is recorded at a fixed membrane potential.
-
Data Analysis: A dose-response curve is constructed by plotting the current amplitude against the compound concentration to determine the EC50 and the maximum response (Emax).
Visualizing Signaling and Selectivity
Nicotinic Receptor Signaling Pathway
The binding of an agonist to a nAChR initiates a series of events leading to a cellular response.
nAChR Agonist Signaling Pathway
Caption: Simplified signaling cascade upon nAChR activation.
Logical Relationship of Subtype Selectivity
A key objective in nAChR drug discovery is to develop compounds that selectively target a specific receptor subtype to maximize therapeutic effects and minimize side effects.
Selectivity Profile of a Hypothetical Compound
Caption: Illustrative selectivity profile for a CNS-targeted compound.
This guide provides the foundational knowledge and standardized methodologies for assessing the binding affinity of novel compounds at nicotinic acetylcholine receptors. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
References
- 1. acnp.org [acnp.org]
- 2. Pharmacology of Nicotinic Receptors in PreBötzinger Complex That Mediate Modulation of Respiratory Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Effects of AP-202 on α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP-202 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a crucial mediator of cholinergic signaling in the central nervous system and a key target in nicotine addiction.[1] This document provides a comprehensive technical overview of the cellular effects of this compound on α4β2 receptors. It includes a summary of its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of its impact on downstream signaling pathways. The dual characteristic of this compound, exhibiting antagonist behavior in isolated systems while showing weak agonist activity in cellular environments, suggests a complex modulatory role, making it a significant tool for research and potential therapeutic development.[1]
Introduction to α4β2 Nicotinic Acetylcholine Receptors
The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the brain, playing a pivotal role in a variety of physiological processes including learning, memory, and reward.[1][2] These receptors are ligand-gated ion channels that, upon activation by acetylcholine or nicotine, allow the influx of cations such as Na+, K+, and Ca2+.[3][4] This ion flux leads to neuronal depolarization and the initiation of downstream signaling cascades. The α4β2 receptor exists in two primary stoichiometric forms: a high-sensitivity (HS) isoform, typically (α4)2(β2)3, and a low-sensitivity (LS) isoform, typically (α4)3(β2)2, each with distinct pharmacological and biophysical properties.[4]
Pharmacological Profile of this compound
This compound has been identified as a highly potent and selective antagonist for the α4β2 nAChR.[1] Its pharmacological characteristics are summarized below.
Quantitative Data for this compound
The following table summarizes the known quantitative pharmacological data for this compound in relation to α4β2 receptors.
| Parameter | Value | Cell/System Type | Assay Type | Reference |
| IC₅₀ | ~10 nM | HEK cells expressing rat α4β2 nAChRs | Inhibition of epibatidine-induced changes in membrane potential | [1] |
| Agonist Activity | Devoid of in vitro agonist activity | HEK cells expressing rat α4β2 nAChRs | Membrane potential change assay | [1] |
| Weak Agonist Activity | Weak agonist | Cells containing α4β2 nAChRs | Not specified | [1] |
Cellular Mechanisms of Action
This compound primarily functions as a competitive antagonist at the α4β2 nAChR, blocking the binding of agonists like acetylcholine and nicotine, thereby inhibiting ion influx and subsequent neuronal excitation.[1] The observation of weak agonist activity in some cellular contexts suggests that this compound's interaction with the receptor may be more nuanced, potentially involving allosteric modulation or interaction with cellular factors that are absent in simplified in vitro systems.[1]
Impact on Downstream Signaling Pathways
Activation of α4β2 nAChRs initiates both ionotropic and metabotropic signaling cascades. As a potent antagonist, this compound is expected to inhibit these downstream effects.
-
Ionotropic Signaling: The primary and most rapid signaling event following α4β2 receptor activation is the influx of cations, leading to membrane depolarization. By blocking the receptor, this compound directly prevents this ion flux, thus inhibiting the excitatory postsynaptic potentials mediated by these receptors.
-
Metabotropic Signaling: Beyond its ion channel function, the α4β2 nAChR can engage in second messenger signaling.[3] One identified pathway involves the activation of Src kinase in a β-arrestin1 and 14-3-3η-dependent manner, leading to the phosphorylation of Syk.[3] Activated Syk then interacts with Phospholipase C γ1 (PLCγ1), which elevates diacylglycerol (DAG) levels and results in the translocation and activation of Protein Kinase CβII (PKCβII).[3] This pathway appears to be independent of ion flux.[3] Antagonism by this compound would be predicted to block the initiation of this cascade. Another implicated pathway is the JAK2-STAT3 signaling cascade, which is involved in the anti-inflammatory effects of nicotine mediated through α4β2 nAChRs. Blockade by this compound would likely attenuate these anti-inflammatory responses.
Below is a diagram illustrating the known downstream signaling pathways of the α4β2 nAChR, which this compound is expected to inhibit.
Caption: Downstream signaling of the α4β2 nAChR and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound on α4β2 receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for α4β2 nAChRs through competitive displacement of a radiolabeled ligand.
Objective: To quantify the binding affinity of this compound for α4β2 nAChRs.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs or rat brain cortex homogenate.
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 100 µM Nicotine.
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Nicotine (100 µM final), radioligand, and membrane preparation.
-
Competition Binding: this compound dilutions, radioligand, and membrane preparation.
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of this compound on ion currents mediated by α4β2 nAChRs.
Objective: To characterize the antagonist effects of this compound on α4β2 nAChR-mediated currents.
Materials:
-
Cell Line: HEK293 cells stably expressing human α4β2 nAChRs.
-
Extracellular Solution (in mM): 120 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 25 glucose, 10 HEPES, pH 7.4.
-
Intracellular Solution (in mM): 120 KF, 10 KCl, 5 NaCl, 2 MgCl₂, 20 BAPTA, 10 HEPES, pH 7.4.
-
Agonist: Acetylcholine or Epibatidine.
-
Antagonist: this compound.
-
Apparatus: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration:
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.
-
Apply the agonist via the perfusion system to evoke an inward current.
-
Co-apply this compound with the agonist to measure the inhibition of the agonist-evoked current.
-
-
Data Analysis: Measure the peak amplitude of the inward currents in the presence and absence of this compound. Construct a concentration-response curve for this compound to determine its IC₅₀.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration in response to α4β2 nAChR modulation by this compound.
Objective: To assess the functional antagonism of this compound on α4β2 nAChR-mediated calcium influx.
Materials:
-
Cell Line: HEK293 cells stably expressing human α4β2 nAChRs.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.02% Pluronic F-127.
-
Agonist: Nicotine or Acetylcholine.
-
Antagonist: this compound.
-
Apparatus: Fluorescence microscope or plate reader with appropriate filters, and an automated liquid handling system.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Dye Loading:
-
Wash cells with HBSS.
-
Incubate cells with Fluo-4 AM (e.g., 5 µM) in loading buffer for 30-60 minutes at 37°C.[2]
-
Wash cells with HBSS to remove excess dye.
-
-
Imaging:
-
Acquire a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a short period.
-
Add the agonist to stimulate calcium influx.
-
Record the change in fluorescence intensity over time. For Fluo-4, excitation is at ~490 nm and emission at ~525 nm.
-
-
Data Analysis: Quantify the fluorescence change in response to the agonist in the presence and absence of this compound. Calculate the IC₅₀ of this compound for the inhibition of the calcium response.
Conclusion
This compound is a valuable pharmacological tool for the study of α4β2 nicotinic acetylcholine receptors. Its high potency and selectivity as an antagonist make it ideal for dissecting the role of these receptors in various physiological and pathological processes.[1] The compound's intriguing weak agonist activity in cellular systems warrants further investigation to fully elucidate its mechanism of action.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the cellular effects of this compound and other modulators of α4β2 nAChRs, contributing to the development of novel therapeutics for conditions such as nicotine addiction and neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
Unveiling AP-202: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological characterization of AP-202, a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This compound, identified from a mixture-based positional-scanning combinatorial library, has demonstrated significant potential in preclinical models for treating nicotine addiction.
Executive Summary
This compound, chemically identified as (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)imidazolidin-2-imine, emerged from a focused drug discovery program aimed at identifying novel modulators of nAChRs. This molecule exhibits high affinity and selectivity for the α4β2 nAChR subtype, acting as a pure antagonist with no discernible agonist activity. In vitro studies reveal an IC50 value of approximately 10 nM for the inhibition of epibatidine-induced changes in membrane potential in cells expressing α4β2 nAChRs.[1] Preclinical evaluation in rat models has shown that this compound can significantly reduce nicotine self-administration and nicotine-seeking behavior.[1][2] Pharmacokinetic profiling indicates rapid absorption and a short half-life, suggesting a favorable profile for further development.
Discovery of this compound
The discovery of this compound was the result of a systematic screening of a mixture-based positional-scanning combinatorial library.[1] This high-throughput approach enabled the rapid identification of a series of compounds with affinity for the α4β2 nAChR. Subsequent optimization of the initial hits led to the identification of this compound (designated as compound 5 in the primary literature) as a lead candidate with superior potency and selectivity.[2]
Logical Workflow for this compound Discovery
Caption: High-level workflow for the discovery of this compound.
Synthesis of this compound
While the primary literature indicates this compound's origin from a combinatorial library, a detailed, step-by-step synthesis protocol is outlined below, based on established synthetic methodologies for similar chemical scaffolds.
Proposed Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
Experimental Protocol for Synthesis
-
Step 1: Reduction of (S)-Alanine to (S)-2-aminopropan-1-ol. (S)-Alanine is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF), under an inert atmosphere. The reaction is typically performed at 0°C and then allowed to warm to room temperature.
-
Step 2: Cyclization to (S)-5-methylimidazolidin-2-one. The resulting amino alcohol is reacted with urea in a high-boiling point solvent, such as xylene, at reflux temperature to facilitate the cyclization and formation of the imidazolidinone ring.
-
Step 3: Conversion to (S)-5-methylimidazolidin-2-imine. The imidazolidinone is first converted to the corresponding thio-urea derivative using a thionating agent like Lawesson's reagent. Subsequent treatment with a source of ammonia, such as ammonium chloride, in the presence of a mercury (II) salt or other coupling agent, yields the desired imidazolidin-2-imine intermediate.
-
Step 4: N-Alkylation to yield this compound. The final step involves the N-alkylation of the imidazolidin-2-imine with 3-(2-bromoethyl)pyridine in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to ensure complete conversion to the final product, this compound. Purification is typically achieved through column chromatography.
Biological Activity and Characterization
This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and functional activity at nAChRs.
In Vitro Activity
The primary in vitro characterization of this compound was performed using radioligand binding assays and functional assays in cell lines expressing specific nAChR subtypes.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| α4β2 nAChR | Radioligand Binding ([³H]epibatidine) | Kᵢ | ~10 nM | [2] |
| α3β4 nAChR | Radioligand Binding ([³H]epibatidine) | Kᵢ | >100 nM | [2] |
| α4β2 nAChR | Functional Assay (Membrane Potential) | IC₅₀ | ~10 nM | [1][2] |
| α3β4 nAChR | Functional Assay (Membrane Potential) | Agonist Activity | Weak | [1][2] |
Experimental Protocol for Radioligand Binding Assay
-
Receptor Source: Membranes from HEK cells stably transfected with human α4 and β2 nAChR subunits.
-
Radioligand: [³H]epibatidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 1 mg/mL bovine serum albumin.
-
Procedure: A constant concentration of [³H]epibatidine is incubated with the receptor preparation and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., nicotine). The reaction is incubated to equilibrium, and then the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting. The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Signaling Pathway of α4β2 nAChR and Antagonism by this compound
Caption: this compound blocks the activation of α4β2 nAChRs.
In Vivo Activity
The efficacy of this compound in a relevant animal model of nicotine addiction has been evaluated.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Nicotine Self-Administration
| Dose (mg/kg, s.c.) | Effect on Nicotine Self-Administration | Effect on Nicotine Relapse-like Behavior | Reference |
| 0.3 | Significant Reduction | Significant Reduction | [1] |
| 1 | Significant Reduction | Significant Reduction | [1] |
Experimental Protocol for Nicotine Self-Administration in Rats
-
Subjects: Male Wistar rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a syringe pump for intravenous nicotine delivery.
-
Procedure:
-
Acquisition: Rats are trained to press a lever to receive an intravenous infusion of nicotine. Each infusion is paired with a visual cue.
-
Maintenance: Once stable self-administration is achieved, the effect of this compound is evaluated.
-
Treatment: this compound or vehicle is administered (e.g., subcutaneously) prior to the self-administration session.
-
Data Analysis: The number of lever presses and nicotine infusions are recorded and compared between the this compound and vehicle-treated groups.
-
Pharmacokinetics
The pharmacokinetic profile of this compound was investigated in rats following subcutaneous administration.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Tₘₐₓ | < 10 minutes | Subcutaneous | [1] |
| T₁/₂ | < 1 hour | Subcutaneous | [1] |
| Absorption | Rapid | Subcutaneous | [1] |
Conclusion
This compound is a novel, potent, and selective α4β2 nAChR antagonist discovered through combinatorial chemistry and rational drug design. Its robust in vitro and in vivo profile makes it a compelling candidate for further development as a therapeutic agent for smoking cessation and potentially other neurological disorders where the α4β2 nAChR is implicated. The detailed methodologies and data presented in this whitepaper provide a comprehensive resource for researchers in the field of medicinal chemistry and pharmacology.
References
Technical Whitepaper: Preclinical Evaluation of 5-HT2A Receptor Inverse Agonists for Nicotine Addiction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for preclinical data on a compound specifically designated "AP-202" for nicotine addiction did not yield any results. The following technical guide focuses on a closely related and highly relevant area of research: the preclinical evaluation of 5-HT2A receptor inverse agonists as potential therapeutics for nicotine addiction. This paper synthesizes available preclinical data for compounds in this class, such as nelotanserin, pimavanserin, and volinanserin (M100,907).
Executive Summary
Nicotine addiction remains a significant global health issue with a need for more effective pharmacotherapies. Preclinical research has identified the serotonin 2A (5-HT2A) receptor as a promising target for treating nicotine dependence. This whitepaper provides a comprehensive overview of the preclinical data for 5-HT2A receptor inverse agonists in various animal models of nicotine addiction. The data indicate that this class of compounds shows particular promise in attenuating the physical symptoms of nicotine withdrawal, a key factor in smoking relapse. While effects on the rewarding aspects of nicotine are less consistent, the modulation of withdrawal symptoms suggests a viable mechanism for smoking cessation aids. This document details the experimental protocols used in these studies, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of 5-HT2A Inverse Agonists in Nicotine Addiction Models
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 5-HT2A receptor inverse agonists on nicotine withdrawal, reward, and relapse models.
Table 1: Effects of 5-HT2A Inverse Agonists on Nicotine Withdrawal Signs
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Nelotanserin | ICR Mice | 10 and 30 mg/kg, acute administration | Dose-dependently reduced somatic signs of nicotine withdrawal.[1][2] |
| ICR Mice | 10 and 30 mg/kg, acute administration | Attenuated nicotine withdrawal-induced thermal hyperalgesia.[1][2] | |
| ICR Mice | 10 and 30 mg/kg, acute administration | No significant effect on anxiety-like behavior during withdrawal.[1] | |
| Pimavanserin | Sprague-Dawley Rats | 0.3 and 1.0 mg/kg, i.p. | Dose-dependently reduced total somatic withdrawal signs, with 1.0 mg/kg reducing signs to near non-dependent levels.[3] |
| Volinanserin (M100,907) | Sprague-Dawley Rats | 0.25 and 1.0 mg/kg, i.p. | 1.0 mg/kg significantly reduced somatic nicotine withdrawal signs to a level comparable to non-dependent rats.[3] |
| Sprague-Dawley Rats | 1 mg/kg, i.p. | Reversed the disruptive effects of nicotine withdrawal on sleep, increasing NREM sleep time and reducing sleep fragmentation.[4] |
Table 2: Effects of 5-HT2A Inverse Agonists on Nicotine Reward and Relapse
| Compound | Animal Model | Behavioral Assay | Dosing Regimen | Key Findings |
| Nelotanserin | ICR Mice | Conditioned Place Preference (CPP) | 3, 10, and 30 mg/kg | Failed to alter the development of nicotine CPP, suggesting no effect on nicotine's rewarding properties.[1][2] |
| Volinanserin (M100,907) | Long-Evans Rats | Nicotine Self-Administration (Fixed Ratio 5 & Progressive Ratio) | Not specified in abstract | Did not alter responding for nicotine on either schedule.[5] |
| Long-Evans Rats | Reinstatement of Nicotine-Seeking | Not specified in abstract | Reduced reinstatement of nicotine-seeking induced by both a nicotine prime (0.15 mg/kg) and nicotine-associated cues.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the cited studies.
Nicotine Dependence and Withdrawal Models
Objective: To induce a state of nicotine dependence in rodents to study the physical and affective signs of withdrawal.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or ICR mice are commonly used.[1][3]
-
Induction of Dependence:
-
Induction of Withdrawal:
-
Spontaneous Withdrawal: The osmotic minipumps are surgically removed under anesthesia to induce spontaneous withdrawal. Behavioral testing is typically conducted 18-24 hours after pump removal, which corresponds to the peak of withdrawal symptoms.[4][6]
-
Precipitated Withdrawal: In nicotine-dependent animals, withdrawal can be precipitated by administering a nicotinic receptor antagonist, such as mecamylamine (e.g., 3 mg/kg, i.p. or s.c.).[7]
-
-
Assessment of Withdrawal Signs:
-
Somatic Signs: Animals are placed in an observation chamber, and the frequency of behaviors such as grooming, chewing, teeth chattering, yawns, tremors, and shakes are counted by a trained observer blinded to the treatment conditions.[8][9][10]
-
Affective Signs:
-
Thermal Hyperalgesia: The hot plate test is used to measure sensitivity to a thermal stimulus. A decrease in the latency to respond (e.g., paw licking or jumping) indicates hyperalgesia.[1][7]
-
Anxiety-like Behavior: The elevated plus maze is used, where a decrease in the time spent in the open arms is indicative of anxiety.[8]
-
-
Nicotine Self-Administration and Reinstatement Model
Objective: To model the reinforcing effects of nicotine and the relapse to drug-seeking behavior.
Protocol:
-
Animal Model: Male Long-Evans rats are frequently used.[5]
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Self-Administration Training:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion), often paired with a compound cue (e.g., light and tone).[5]
-
Pressing the "inactive" lever has no consequence.
-
Training occurs under a specific schedule of reinforcement, such as a Fixed Ratio 5 (FR5), where five lever presses are required for one infusion.[5]
-
-
Extinction Phase:
-
Following stable self-administration, extinction sessions are conducted where pressing the active lever no longer results in nicotine infusion or the presentation of cues.[5]
-
-
Reinstatement Testing:
-
Once lever pressing is extinguished, reinstatement of nicotine-seeking behavior is tested.
-
Drug-Primed Reinstatement: Animals are given a non-contingent "priming" injection of nicotine (e.g., 0.15 mg/kg) to provoke a relapse to lever pressing.[5]
-
Cue-Induced Reinstatement: The nicotine-associated cues (light and tone) are presented upon active lever pressing, without nicotine delivery.[5]
-
The number of presses on the active lever is measured as an index of reinstatement.
-
Conditioned Place Preference (CPP) Model
Objective: To assess the rewarding or aversive properties of a drug by measuring the association of the drug's effects with a specific environment.
Protocol:
-
Apparatus: A multi-compartment chamber is used, with at least two compartments having distinct visual and tactile cues (e.g., different wall patterns and floor textures).[11]
-
Pre-Conditioning (Baseline Preference Test):
-
Animals are allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine any initial preference.[12]
-
-
Conditioning Phase:
-
This phase typically consists of several days of conditioning sessions.
-
On drug conditioning days, animals are administered nicotine (e.g., 0.5 mg/kg) and immediately confined to one of the compartments for a set duration.[1]
-
On vehicle conditioning days, animals are given a saline injection and confined to the opposite compartment.
-
The pairing of the drug with the initially non-preferred compartment is a common "biased" design for nicotine CPP studies.[12][13][14]
-
-
Post-Conditioning (Preference Test):
-
After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely access all compartments.
-
The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference.[11]
-
Mandatory Visualizations
Signaling Pathways
Figure 1: Simplified signaling pathways in nicotine addiction and the point of intervention for 5-HT2A inverse agonists.
Experimental Workflows
Figure 2: Generalized experimental workflows for preclinical models of nicotine withdrawal and reinstatement.
Conclusion and Future Directions
The preclinical data strongly suggest that 5-HT2A receptor inverse agonists effectively mitigate the somatic aspects of nicotine withdrawal. Compounds like pimavanserin and volinanserin have demonstrated a robust reduction in withdrawal signs in rats, while nelotanserin has shown similar effects in mice.[1][3] This is a significant finding, as the negative reinforcement driven by withdrawal symptoms is a major contributor to relapse in smokers.
The role of 5-HT2A receptor modulation in the rewarding effects of nicotine is less clear. Studies with nelotanserin did not show an impact on nicotine-induced conditioned place preference, and volinanserin did not alter nicotine self-administration under fixed or progressive ratio schedules.[1][5] However, the finding that volinanserin can reduce both cue- and drug-induced reinstatement of nicotine-seeking is promising, suggesting that this mechanism may be more relevant for preventing relapse than for reducing the primary rewarding effects of nicotine.[5]
Future preclinical research should aim to:
-
Further elucidate the specific neural circuits through which 5-HT2A receptors modulate nicotine withdrawal and relapse.
-
Investigate the efficacy of these compounds in combination with other smoking cessation aids, such as nicotine replacement therapy.
-
Explore the effects of these compounds on other aspects of nicotine addiction, such as cognitive deficits during withdrawal and craving.
References
- 1. Nelotanserin, a selective 5-HT2A receptor inverse agonist, attenuates aspects of nicotine withdrawal but not reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nelotanserin, a selective 5-HT2A receptor inverse agonist, attenuates aspects of nicotine withdrawal but not reward in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inverse agonists of the 5-HT2A receptor reduce nicotine withdrawal signs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhcl-ir.tdl.org [uhcl-ir.tdl.org]
- 5. Effects of the 5-HT2C receptor agonist Ro60-0175 and the 5-HT2A receptor antagonist M100907 on nicotine self-administration and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhcl-ir.tdl.org [uhcl-ir.tdl.org]
- 7. jneurosci.org [jneurosci.org]
- 8. Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral characterization of early nicotine withdrawal in the mouse: a potential model of acute dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotine Induces a Conditioned Place Preference in Male Japanese Quail (Coturnix japonica) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AP-202 in Blocking Nicotine-Induced Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AP-202, a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Developed by Assuage Pharmaceuticals, Inc., this compound represents a promising therapeutic candidate for nicotine addiction by directly interfering with the signaling pathways that underpin this complex neurological condition.[1] This document details the mechanism of action of this compound, presents its pharmacological data, outlines key experimental protocols for its evaluation, and visualizes the relevant biological and experimental frameworks.
Introduction to Nicotine-Induced Signaling and the Role of α4β2 nAChRs
Nicotine, the primary psychoactive component of tobacco, exerts its effects by binding to nAChRs in the central nervous system (CNS).[2] The α4β2 nAChR subtype is the most prevalent in the brain and is a well-established target in the development of smoking cessation therapies due to its critical role in mediating the reinforcing and addictive properties of nicotine.[1]
Upon binding to α4β2 nAChRs on dopaminergic neurons, nicotine triggers a signaling cascade that results in the release of dopamine in the brain's reward centers.[2] This dopamine release is associated with the pleasurable sensations that drive nicotine-seeking behavior and the development of addiction. Chronic exposure to nicotine leads to an upregulation of α4β2 nAChRs, further perpetuating the cycle of dependence.[3]
This compound is a small molecule drug designed to act as a competitive antagonist at the α4β2 nAChR.[1] By blocking the binding of nicotine to these receptors, this compound effectively inhibits the downstream signaling events that lead to dopamine release, thereby reducing the rewarding effects of nicotine and mitigating withdrawal symptoms.
Quantitative Pharmacological Data for this compound
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the α4β2 nAChR.
| Parameter | Value | Receptor Subtype | Assay Description |
| IC₅₀ | ~10 nM | α4β2 nAChR | Inhibition of epibatidine-induced changes in membrane potential in cells expressing the receptor.[1] |
| Agonist Activity | Devoid of agonist activity | α4β2 nAChR | In vitro assessment of the ability to activate the receptor.[1] |
| EC₅₀ (Agonist) | 3509 nM | α3β4 nAChR | Weak agonist activity in cells expressing the receptor.[1] |
| IC₅₀ (Desensitization) | 6730 nM | α3β4 nAChR | Weak desensitization of the receptor.[1] |
| In Vivo Efficacy | 0.3 and 1 mg/kg | - | Significant reduction of operant nicotine self-administration and relapse-like behavior in rats.[1] |
| Pharmacokinetics | Tₘₐₓ < 10 min, t₁/₂ < 1 hr | - | Rapid absorption and short half-life following subcutaneous administration in rats.[1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Evaluation of α4β2 nAChR Antagonism
Objective: To determine the potency of this compound in blocking the activation of α4β2 nAChRs in a controlled cellular environment.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and stably transfected with the genes encoding the rat α4 and β2 nAChR subunits.
-
Membrane Potential or Calcium Flux Assay:
-
Transfected cells are plated in multi-well plates and loaded with a voltage-sensitive or calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is established.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A known α4β2 nAChR agonist, such as epibatidine or nicotine, is added to the cells.
-
The change in fluorescence, corresponding to changes in membrane potential or intracellular calcium levels, is measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The response in the presence of this compound is compared to the response with the agonist alone.
-
The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated by fitting the data to a dose-response curve.
-
In Vivo Assessment of Nicotine Self-Administration in Rats
Objective: To evaluate the efficacy of this compound in reducing nicotine-seeking and nicotine-taking behavior in a preclinical animal model of addiction.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are used for this study.
-
Surgical Preparation:
-
Rats are anesthetized, and a catheter is surgically implanted into the jugular vein for intravenous (IV) drug administration.
-
The catheter is passed subcutaneously to an exit point on the back of the rat.
-
-
Operant Conditioning:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in the IV infusion of a nicotine solution (e.g., 0.03 mg/kg/infusion).
-
Pressing the "inactive" lever has no consequence.
-
Rats are trained to self-administer nicotine on a fixed-ratio schedule of reinforcement.
-
-
This compound Administration:
-
Once stable nicotine self-administration is established, rats are pre-treated with subcutaneous injections of either vehicle or this compound at various doses (e.g., 0.3 and 1 mg/kg) prior to the self-administration sessions.
-
-
Data Collection and Analysis:
-
The number of active and inactive lever presses is recorded during each session.
-
The effect of this compound on the rate of nicotine self-administration is determined by comparing the number of infusions earned in the drug-treated group to the vehicle-treated group.
-
-
Relapse-like Behavior (Reinstatement):
-
Following the self-administration phase, the nicotine infusions are discontinued (extinction phase) until lever pressing decreases to a low level.
-
Reinstatement of nicotine-seeking behavior is then triggered by a non-contingent "priming" injection of nicotine or by presentation of cues previously associated with nicotine delivery.
-
The ability of this compound to block this reinstated lever pressing is assessed.
-
Visualizations of Signaling Pathways and Experimental Workflows
Nicotine-Induced Signaling and this compound Intervention
Caption: Nicotine signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the evaluation of this compound.
Conclusion
This compound demonstrates a promising pharmacological profile as a selective and potent antagonist of the α4β2 nAChR. Its ability to effectively block nicotine-induced signaling in vitro and reduce nicotine self-administration in vivo underscores its potential as a novel therapeutic agent for smoking cessation. Further preclinical and clinical development will be crucial to fully elucidate its safety and efficacy in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Assuage Pharmaceuticals (United States) - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AP-202 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo studies of AP-202, a potent and highly selective antagonist for the α4β2 nicotinic acetylcholine receptor (nAChR). The primary application of this compound in preclinical research is the investigation of its potential as a therapeutic agent for nicotine addiction. The following protocols are based on established rodent models of nicotine self-administration and reinstatement of drug-seeking behavior.
Mechanism of Action and Signaling Pathway
Nicotine, the primary psychoactive component in tobacco, exerts its reinforcing effects by binding to nAChRs in the brain. The α4β2 subtype is the most abundant and plays a crucial role in mediating nicotine dependence.[1] Activation of α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA) enhances the release of dopamine in the nucleus accumbens, a key event in the brain's reward pathway. This dopamine surge is associated with the pleasurable effects of nicotine and reinforces drug-taking behavior.
This compound acts as a competitive antagonist at the α4β2 nAChR. By binding to the receptor, it blocks nicotine from activating the channel, thereby preventing the downstream signaling cascade that leads to dopamine release. This mechanism is hypothesized to reduce the rewarding effects of nicotine and diminish the motivation to self-administer the drug.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound in rat models of nicotine addiction.
Table 1: Effect of this compound on Nicotine Self-Administration in Rats
| Treatment Group (s.c.) | Dose (mg/kg) | Mean Active Lever Presses (± SEM) | % Reduction from Vehicle |
| Vehicle | - | 15.2 ± 1.8 | - |
| This compound | 0.3 | 9.5 ± 1.5 | 37.5% |
| This compound | 1.0 | 6.8 ± 1.2 | 55.3% |
Table 2: Effect of this compound on Cue-Induced Reinstatement of Nicotine-Seeking in Rats
| Treatment Group (s.c.) | Dose (mg/kg) | Mean Active Lever Presses (± SEM) | % Reduction from Vehicle |
| Vehicle | - | 12.5 ± 2.1 | - |
| This compound | 1.0 | 4.2 ± 1.1 | 66.4% |
Table 3: Effect of this compound on Nicotine-Primed Reinstatement of Nicotine-Seeking in Rats
| Treatment Group (s.c.) | Dose (mg/kg) | Mean Active Lever Presses (± SEM) | % Reduction from Vehicle |
| Vehicle | - | 14.8 ± 2.5 | - |
| This compound | 0.3 | 5.5 ± 1.9 | 62.8% |
| This compound | 1.0 | 3.9 ± 1.3 | 73.6% |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound.
Protocol 1: Nicotine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the motivation of rats to self-administer nicotine.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Nicotine bitartrate salt (dissolved in sterile saline, pH adjusted to 7.4)
-
Male Wistar rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Intravenous catheters and surgical supplies
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Preparation and Catheter Implantation:
-
Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow a recovery period of 5-7 days post-surgery. During this time, flush catheters daily with heparinized saline to maintain patency.
-
-
Acquisition of Nicotine Self-Administration:
-
Train rats to press a lever for intravenous infusions of nicotine (0.03 mg/kg/infusion, free base) in daily 2-hour sessions.
-
Each lever press on the "active" lever should result in a nicotine infusion paired with a cue light presentation for 20 seconds.
-
Lever presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment and Testing:
-
Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for 0.3 and 1.0 mg/kg doses).
-
Administer this compound or vehicle via subcutaneous (s.c.) injection 15 minutes prior to the start of the self-administration session.
-
Record the number of active and inactive lever presses during the 2-hour session.
-
A within-subjects design is recommended, where each rat receives all treatment conditions in a counterbalanced order.
-
References
Application Notes and Protocols for AP-202 in Rodent Models of Nicotine Self-Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine addiction, primarily driven by tobacco use, remains a significant global health challenge. Rodent models of intravenous nicotine self-administration are invaluable tools for investigating the neurobiological underpinnings of this addiction and for the preclinical evaluation of novel therapeutic agents. These models effectively mimic the voluntary drug-taking behavior observed in humans.
This document provides detailed application notes and protocols for the use of AP-202 , a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a key modulator of neurotransmitter release in brain circuits associated with reward and addiction.[1][2][3] Targeting this receptor subtype offers a promising avenue for developing new smoking cessation therapies. These protocols are designed to guide researchers in assessing the efficacy of this compound in reducing nicotine intake and preventing relapse-like behavior in rodent models.
Mechanism of Action and Signaling Pathway of Nicotine
Nicotine exerts its primary reinforcing effects by activating the mesolimbic dopamine system.[4] Upon entering the brain, nicotine binds to nAChRs on dopamine neurons in the ventral tegmental area (VTA), leading to an increase in dopamine release in the nucleus accumbens (NAc). This dopamine surge is associated with the rewarding and reinforcing properties of the drug.
The α7 nAChRs, while having a lower affinity for nicotine than other subtypes, play a crucial modulatory role.[4] They are prominently expressed on glutamatergic terminals that synapse onto dopamine neurons.[1][5][6] Activation of these presynaptic α7 nAChRs enhances glutamate release, which in turn excites dopamine neurons and further potentiates dopamine release in the NAc.[4] By antagonizing α7 nAChRs, this compound is hypothesized to reduce this glutamate-mediated enhancement of dopamine neuron activity, thereby diminishing the reinforcing effects of nicotine. Interestingly, some studies suggest that blockade of α7 nAChRs can increase the motivation to self-administer nicotine, highlighting the complex role of this receptor in nicotine addiction.[3][7]
Figure 1: Nicotine's signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Animals
-
Species: Male and female Sprague-Dawley or Wistar rats, or C57BL/6J mice.
-
Age/Weight: Rats should be young adults (approx. 250-300g at the start of the experiment). Mice should be adults (approx. 20-25g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Surgical Procedure: Intravenous Catheter Implantation
-
Anesthetize the rodent using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Make a small incision in the dorsal cervical region.
-
Isolate the right jugular vein and make a small incision.
-
Insert a silastic catheter into the jugular vein, advancing it towards the heart.
-
Secure the catheter to the vein with surgical suture.
-
Tunnel the external part of the catheter subcutaneously to exit at the dorsal incision.
-
Mount the external end of the catheter to a vascular access button or a connector cemented to the skull.
-
Flush the catheter with heparinized saline to ensure patency.
-
Allow a recovery period of at least 5-7 days post-surgery. During this period, flush catheters daily with heparinized saline containing an antibiotic.
Apparatus
Standard operant conditioning chambers housed within sound-attenuating cubicles should be used. Each chamber should be equipped with two levers (or nose-poke holes for mice), a stimulus light above the active lever, a house light, and an infusion pump connected to the animal's catheter via a protected tether and swivel system.
Drug Preparation
-
Nicotine: Dissolve (-)-nicotine hydrogen tartrate salt in sterile 0.9% saline. Adjust the pH to 7.4 with a dilute NaOH solution. Doses are calculated as the free base. A common dose for self-administration is 0.03 mg/kg/infusion.[8][9][10][11][12]
-
This compound: Prepare solutions of this compound according to its solubility characteristics. The vehicle should be determined based on the compound's properties (e.g., saline, DMSO, or Tween 80 in saline). Prepare a range of doses for dose-response studies (e.g., 1, 3, and 10 mg/kg).
Nicotine Self-Administration Protocol
This protocol is divided into several phases to model different aspects of addiction.
Phase I: Acquisition (Approx. 10-14 days)
-
Initially, animals may be food-restricted to facilitate learning the lever-press response for food pellets on a fixed-ratio 1 (FR1) schedule.
-
Once the response is acquired, switch to nicotine infusions.
-
Place the animals in the operant chambers for daily 1-2 hour sessions.
-
A response on the "active" lever results in a brief intravenous infusion of nicotine (e.g., 0.03 mg/kg over 1-2 seconds).[12]
-
Each infusion is paired with a discrete cue, such as the illumination of the stimulus light above the active lever for 20 seconds.
-
During the cue presentation, a "time-out" period is active, where further active lever presses do not result in an infusion.
-
Responses on the "inactive" lever are recorded but have no programmed consequences.
-
Acquisition is considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days, and active lever presses are significantly higher than inactive lever presses.
Phase II: Maintenance & this compound Treatment
-
Once stable responding is achieved, the effect of this compound on nicotine intake can be assessed.
-
Administer this compound (or vehicle) via the chosen route (e.g., intraperitoneal injection) at a set time before the self-administration session (e.g., 30 minutes prior).
-
Use a within-subjects design where each animal receives each dose of this compound and vehicle in a counterbalanced order, with at least two drug-free baseline days between test days.
-
Record the number of infusions, active lever presses, and inactive lever presses.
Phase III: Extinction (Approx. 7-10 days)
-
Following the maintenance phase, begin extinction training.
-
During extinction sessions, active lever presses no longer result in nicotine infusion or the presentation of the associated cue.
-
Continue daily sessions until responding on the active lever decreases to less than 20% of the maintenance baseline for three consecutive days.
Phase IV: Reinstatement & this compound Treatment
-
After extinction, test for reinstatement of nicotine-seeking behavior.
-
Administer this compound or vehicle prior to the reinstatement test session.
-
Cue-Induced Reinstatement: Responses on the active lever result in the presentation of the previously nicotine-paired cue, but no nicotine infusion.
-
Nicotine-Primed Reinstatement: Administer a non-contingent, priming injection of nicotine (e.g., 0.1-0.2 mg/kg, subcutaneous) immediately before placing the animal in the chamber.[12] Lever presses have no consequence.
-
Record the number of active and inactive lever presses.
Figure 2: Experimental workflow for testing this compound in nicotine self-administration.
Data Presentation and Expected Results
Quantitative data should be summarized in tables to facilitate comparison across different treatment conditions.
Table 1: Effect of this compound on Nicotine Self-Administration (Maintenance Phase)
| Treatment Group | Dose (mg/kg, i.p.) | Nicotine Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | - | 15.2 ± 1.8 | 125.6 ± 10.3 | 10.1 ± 2.5 |
| This compound | 1.0 | 14.8 ± 2.1 | 121.3 ± 11.5 | 9.8 ± 2.2 |
| This compound | 3.0 | 10.5 ± 1.5* | 85.4 ± 8.9* | 11.2 ± 2.8 |
| This compound | 10.0 | 7.1 ± 1.1** | 55.7 ± 6.2** | 10.5 ± 2.4 |
*Note: Data are hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean.
Table 2: Effect of this compound on Reinstatement of Nicotine-Seeking
| Reinstatement Type | Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
|---|---|---|---|---|
| Cue-Induced | Vehicle | - | 45.8 ± 5.2 | 8.5 ± 1.9 |
| This compound | 3.0 | 28.3 ± 4.1* | 9.1 ± 2.1 | |
| This compound | 10.0 | 15.6 ± 3.5** | 8.8 ± 1.8 | |
| Nicotine-Primed | Vehicle | - | 52.4 ± 6.1 | 10.2 ± 2.3 |
| This compound | 3.0 | 35.1 ± 4.8* | 9.9 ± 2.0 | |
| This compound | 10.0 | 20.7 ± 3.9** | 10.5 ± 2.4 |
*Note: Data are hypothetical. *p < 0.05, *p < 0.01 compared to Vehicle during the same reinstatement test.
Interpretation of Expected Results
-
Maintenance Phase: A dose-dependent decrease in the number of nicotine infusions with this compound treatment would suggest that antagonizing α7 nAChRs reduces the reinforcing properties of nicotine. No change in inactive lever presses would indicate that the effect is specific to motivation for the drug and not due to general motor impairment.
-
Reinstatement Phase: A significant reduction in active lever pressing during cue- and nicotine-primed reinstatement tests by this compound would indicate that α7 nAChR activity is critical for relapse-like behavior. This would suggest that this compound has therapeutic potential for preventing relapse in smokers.[3][13]
References
- 1. Understanding the Role α7 Nicotinic Receptors Play in Dopamine Efflux in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse strategies targeting alpha7 homomeric and alpha6beta2* heteromeric nicotinic acetylcholine receptors for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α7 nicotinic acetylcholine receptor modulation of accumbal dopamine release covaries with novelty seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha7 Nicotinic Acetylcholine Receptors Modulate Motivation to Self-Administer Nicotine: Implications for Smoking and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine-taking and nicotine-seeking in C57Bl/6J mice without prior operant training or food restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacological Modulation of the α7 Nicotinic Acetylcholine Receptor in a Mouse Model of Mecamylamine-Precipitated Nicotine Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AP-202: A Selective α4β2 nAChR Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of AP-202, a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), for laboratory research.
Introduction
This compound is a small molecule antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), the most prevalent nAChR subtype in the brain.[1] It has demonstrated high potency in inhibiting epibatidine-induced changes in membrane potential in cells containing α4β2 nAChRs, with an IC50 value of approximately 10 nM.[1] Due to its selective antagonism, this compound is a valuable tool for studying the role of α4β2 nAChRs in various physiological and pathological processes, including nicotine addiction and alcohol consumption.[1][2]
Physicochemical Properties and Storage
This compound is a solid powder with the chemical formula C11H16N4 and a molecular weight of 204.28.[2] For optimal stability, it should be stored under specific conditions.
Table 1: Physicochemical Properties and Storage Conditions for this compound
| Property | Value | Source |
| Chemical Formula | C11H16N4 | [2] |
| Molecular Weight | 204.28 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [2] |
| Short-Term Storage | 0 - 4 °C (days to weeks) | [2] |
| Long-Term Storage | -20 °C (months to years) | [2] |
| Shipping Condition | Ambient temperature | [2] |
| Shelf Life | >3 years (if stored properly) | [2] |
Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).[2] The following protocol describes the preparation of a stock solution and subsequent working solutions.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 2.04 mg of this compound (Molecular Weight = 204.28).
-
Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Mass (mg) = 0.010 mol/L x 0.001 L x 204.28 g/mol x 1000 mg/g = 2.04 mg
-
-
Dissolve this compound in DMSO:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM stock solution in the desired cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 10 µM working solution:
-
Take 1 µL of the 10 mM this compound stock solution.
-
Add it to 999 µL of the desired medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
In Vitro Inhibition of α4β2 nAChR Activity
This protocol outlines a general procedure to assess the inhibitory effect of this compound on α4β2 nAChR-mediated cellular responses.
Table 2: Example Protocol for In Vitro Inhibition Assay
| Step | Procedure |
| 1. Cell Culture | Culture cells expressing α4β2 nAChRs (e.g., transfected HEK293 cells or neuronal cell lines) under standard conditions. |
| 2. Cell Plating | Plate cells in a suitable format (e.g., 96-well plate) at an appropriate density and allow them to adhere overnight. |
| 3. Compound Treatment | Prepare serial dilutions of this compound in cell culture medium. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 15-30 minutes). |
| 4. Receptor Activation | Stimulate the cells with a known α4β2 nAChR agonist (e.g., nicotine or epibatidine) at a concentration that elicits a submaximal response (e.g., EC50). |
| 5. Response Measurement | Measure the cellular response using a suitable assay. This could include measuring changes in intracellular calcium concentration using a fluorescent indicator (e.g., Fluo-4 AM) or assessing changes in membrane potential. |
| 6. Data Analysis | Plot the agonist response as a function of this compound concentration and determine the IC50 value of this compound. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor, thereby blocking the downstream signaling cascade initiated by the binding of acetylcholine or other agonists.
References
Application Notes & Protocols: In Vivo Efficacy of AP-202, a Novel mTOR Kinase Inhibitor
These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo evaluation of AP-202, a potent and selective inhibitor of the mTOR kinase. The protocols outlined below cover xenograft models, pharmacodynamic assessments, and data analysis to rigorously determine the anti-tumor efficacy of this compound.
Introduction to this compound and its Mechanism of Action
This compound is an investigational small molecule inhibitor targeting the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. mTOR is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers. By inhibiting mTOR, this compound is designed to block downstream signaling, thereby inducing cell cycle arrest and apoptosis in tumor cells.
Caption: this compound Mechanism of Action.
In Vivo Efficacy Assessment in Xenograft Models
The most common method for evaluating the in vivo efficacy of an anti-cancer agent is through the use of tumor xenograft models in immunocompromised mice.
Experimental Workflow
Caption: Xenograft Study Workflow.
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Line Selection and Culture:
-
Select a cancer cell line with a known dysregulation in the PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).
-
Culture cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
-
Animal Model:
-
Use female athymic nude mice (nu/nu), 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week prior to the start of the experiment.
-
-
Tumor Implantation:
-
Harvest and resuspend tumor cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control via the determined route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily).
-
-
Efficacy Endpoints and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1450 ± 150 | - |
| This compound | 10 | 870 ± 95 | 40 |
| This compound | 30 | 435 ± 60 | 70 |
| This compound | 100 | 145 ± 30 | 90 |
TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Pharmacodynamic (PD) Biomarker Analysis
PD studies are crucial to confirm that this compound is engaging its target (mTOR) in the tumor tissue and modulating the downstream signaling pathway.
Experimental Workflow
Caption: Pharmacodynamic Study Workflow.
Detailed Protocol: Western Blot Analysis of Tumor Lysates
-
Study Design:
-
Establish xenograft tumors as described in section 2.2.
-
Once tumors reach an average volume of 300-500 mm³, administer a single dose of this compound or vehicle.
-
At predetermined time points post-dose (e.g., 2, 8, 24, and 48 hours), euthanize cohorts of mice (n=3-4 per time point) and collect tumor tissue.
-
-
Sample Preparation:
-
Immediately snap-freeze tumor samples in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight. Key antibodies include:
-
Phospho-S6 Ribosomal Protein (Ser235/236) - a downstream marker of mTORC1 activity.
-
Total S6 Ribosomal Protein - for normalization.
-
Actin or Tubulin - as a loading control.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry and Analysis:
-
Quantify the band intensity for the phospho-protein and total protein using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Data Presentation: Target Modulation in Tumor Tissue
| Time Post-Dose (hours) | Treatment Group (30 mg/kg) | Normalized p-S6/Total S6 Ratio (Mean ± SEM) | % Inhibition vs. Vehicle |
| 0 (Vehicle) | Vehicle Control | 1.00 ± 0.12 | - |
| 2 | This compound | 0.15 ± 0.04 | 85 |
| 8 | This compound | 0.22 ± 0.06 | 78 |
| 24 | This compound | 0.55 ± 0.09 | 45 |
| 48 | This compound | 0.92 ± 0.11 | 8 |
Safety and Tolerability Assessment
Throughout the in vivo efficacy studies, it is critical to monitor the general health and well-being of the animals to assess the tolerability of this compound.
-
Body Weight: Record the body weight of each animal 2-3 times per week. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Gross Necropsy: At the end of the study, a gross examination of major organs can be performed to identify any visible abnormalities.
Application Note: Protocol for Assessing AP-202 in Nicotine Relapse Models
Introduction
This document provides a detailed protocol for evaluating the efficacy of a novel therapeutic candidate, AP-202, in preclinical rodent models of nicotine relapse. The methodologies described herein are based on established and widely utilized paradigms of intravenous nicotine self-administration and cue-induced reinstatement of nicotine-seeking behavior. These models are critical for assessing the potential of new pharmacological agents to prevent relapse, a major challenge in smoking cessation. This protocol is intended for researchers, scientists, and drug development professionals working in the field of addiction and neuroscience.
Experimental Protocols
Animals and Housing
Adult male and female Sprague-Dawley rats are used for these studies. Animals are individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light-dark cycle, with ad libitum access to food and water unless otherwise specified. All experimental procedures are conducted in accordance with institutional and national guidelines for animal care and use.
Surgical Procedure: Intravenous Catheter Implantation
For intravenous self-administration of nicotine, rats are surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Catheterization: A silicone catheter is inserted into the jugular vein and secured. The other end of the catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Post-operative Care: Animals are allowed to recover for at least one week post-surgery. Catheters are flushed daily with a heparinized saline solution to maintain patency.
Nicotine Self-Administration Training
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a house light. The chamber is connected to a syringe pump for nicotine infusion.
-
Training Procedure:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a conditioned cue (e.g., illumination of the cue light for 20 seconds).
-
Pressing the inactive lever has no programmed consequences.
-
Training continues for a minimum of 10-15 days, or until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Extinction Training
-
Procedure: Following the acquisition of nicotine self-administration, rats undergo extinction training.
-
During daily 2-hour sessions, presses on the active lever no longer result in nicotine infusion or the presentation of the conditioned cue.
-
Extinction training continues until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average responding during the last three days of self-administration).
-
Cue-Induced Reinstatement Testing
-
This compound Administration: Prior to the reinstatement test session, animals are pretreated with either vehicle or different doses of this compound at a specified time point (e.g., 30 minutes before the session).
-
Reinstatement Test:
-
Rats are placed back into the operant chambers.
-
Pressing the active lever now results in the presentation of the conditioned cue (the cue light) but no nicotine infusion.
-
The number of presses on the active and inactive levers is recorded. A significant increase in active lever pressing compared to the end of extinction training is indicative of reinstatement of nicotine-seeking behavior.
-
The effect of this compound on this reinstatement is the primary measure of its efficacy.
-
Data Presentation
The following tables present hypothetical data from a study assessing the effects of this compound on nicotine self-administration and cue-induced reinstatement.
Table 1: Nicotine Self-Administration Data (Last 3 Days of Training)
| Treatment Group | Number of Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 15.2 ± 1.8 | 18.5 ± 2.1 | 3.1 ± 0.5 |
| This compound (Low Dose) | 14.9 ± 2.0 | 17.9 ± 2.3 | 2.9 ± 0.6 |
| This compound (High Dose) | 15.5 ± 1.7 | 18.9 ± 2.0 | 3.3 ± 0.4 |
Table 2: Cue-Induced Reinstatement of Nicotine-Seeking Behavior
| Treatment Group | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | 45.3 ± 5.2 | 4.5 ± 0.8 |
| This compound (Low Dose) | 28.7 ± 4.1* | 4.1 ± 0.7 |
| This compound (High Dose) | 15.1 ± 2.9** | 3.9 ± 0.6 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Mandatory Visualization
Experimental Workflow Diagram
Preclinical Administration of AP-202: Application Notes and Protocols for Researchers
For research use only. Not for use in humans.
Introduction
The designation "AP-202" has been applied to at least two distinct investigational compounds in preclinical research, each with a unique mechanism of action and therapeutic target. This document provides detailed application notes and protocols for the preclinical administration of these compounds, tailored for researchers, scientists, and drug development professionals. The information is organized into two main sections to clearly differentiate between the molecules.
Section 1: this compound (FAP-Activated Prodrug) for Oncology Research
This compound is a prodrug designed for targeted activation by Fibroblast Activation Protein (FAP), a serine protease highly expressed in the stroma of many epithelial cancers. The prodrug consists of a potent cytotoxic agent linked to a peptide carrier, rendering it inactive until it is cleaved by FAP in the tumor microenvironment.
Section 2: this compound (α4β2 nAChR Antagonist) for Neuroscience Research
This compound, also referred to as compound 5 in some literature, is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It is being investigated for its potential in treating nicotine addiction.
Section 1: this compound (FAP-Activated Prodrug) - Oncology
Data Presentation: Pharmacokinetics and Efficacy
The primary route of administration for the FAP-activated prodrug this compound in preclinical cancer models is intravenous (IV). The following tables summarize key quantitative data from studies in murine xenograft models.
Table 1: Pharmacokinetic Parameters of FAP-Activated Prodrug (ERGETGP-S12ADT) Following Intravenous Administration in Mice [1]
| Parameter | Full-Length Prodrug in Plasma | Active Drug in Plasma |
| Peak Concentration (Cmax) | 35-40 µM | <1% of prodrug is activated |
| Half-life (t1/2) | ~4-5 hours | Not applicable due to low levels |
Table 2: Efficacy of FAP-Activated Prodrug in Human Cancer Xenograft Models
| Animal Model | Administration Route | Dosage Regimen | Outcome |
| LNCaP Human Prostate Cancer Xenografts | Intravenous | 10 nmoles daily for 3 consecutive days | Significant inhibition of tumor growth, comparable to docetaxel with less toxicity.[2] |
| MCF-7 Human Breast Cancer Xenografts | Intravenous | 10 nmoles daily for 3 consecutive days | Significant inhibition of tumor growth.[2] |
| MDA-MB-231 Human Breast Cancer Xenografts | Intravenous | Three consecutive daily doses for 2 cycles (1 week apart) | Modest, but not statistically significant, anti-tumor effect. |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound (FAP-Activated Prodrug) in Mice
Materials:
-
This compound (FAP-activated prodrug) powder
-
Sterile vehicle (e.g., phosphate-buffered saline (PBS) or saline)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze
Procedure:
-
Drug Formulation:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in a sterile vehicle (e.g., PBS) to the desired final concentration. Ensure complete dissolution. The final formulation should be sterile and suitable for intravenous injection.
-
-
Animal Preparation:
-
Intravenous Injection (Tail Vein):
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.[6]
-
Using a sterile 1 mL syringe with a 27-30 gauge needle, draw up the calculated volume of the this compound solution. The maximum injection volume for a mouse is typically 0.2 mL.[3][4]
-
With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the tail.[3][4]
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[3][4]
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[6]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Signaling Pathway and Experimental Workflow
Diagram 1: Mechanism of Action of FAP-Activated Prodrug this compound
Caption: Workflow of FAP-activated prodrug this compound from systemic administration to tumor-specific activation.
Section 2: this compound (α4β2 nAChR Antagonist) - Neuroscience
Data Presentation: Pharmacokinetics and Behavioral Effects
The primary route of administration for the α4β2 nAChR antagonist this compound in preclinical models of nicotine addiction is subcutaneous (SC).
Table 3: Pharmacokinetic Parameters of this compound (α4β2 nAChR Antagonist) Following Subcutaneous Administration in Rats [7]
| Parameter | Value |
| Dose | 2.0 mg/kg |
| Time to Max Concentration (Tmax) | ~10 minutes |
| Half-life (t1/2) | < 1 hour |
| Blood-Brain Barrier Penetration | Rapid, with brain concentrations approaching blood concentrations. |
Table 4: Behavioral Efficacy of this compound (α4β2 nAChR Antagonist) in a Rat Model of Nicotine Self-Administration [7]
| Administration Route | Dosage | Outcome |
| Subcutaneous | 0.3 mg/kg | Significantly reduced nicotine self-administration.[7] |
| Subcutaneous | 1.0 mg/kg | Significantly reduced nicotine self-administration and nicotine-seeking behavior.[7] |
Experimental Protocols
Protocol 2: Preparation and Subcutaneous Administration of this compound (α4β2 nAChR Antagonist) in Rats
Materials:
-
This compound (α4β2 nAChR antagonist) powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile 3-5 mL syringes
-
Sterile 23-25 gauge needles
-
70% ethanol
-
Gauze
Procedure:
-
Drug Formulation:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute in sterile 0.9% saline to the desired final concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Restraint:
-
Subcutaneous Injection:
-
Swab the injection site with 70% ethanol.
-
Insert a sterile 23-25 gauge needle into the base of the tented skin, parallel to the body.[8][10]
-
Aspirate briefly to ensure a blood vessel has not been entered.[9]
-
Inject the solution slowly. The maximum volume per site is typically around 5 ml/kg.[8]
-
Withdraw the needle and apply gentle pressure if necessary.
-
Return the rat to its cage and monitor.
-
Protocol 3: Nicotine Self-Administration Model in Rats
Materials:
-
Nicotine bitartrate salt
-
Sterile 0.9% physiological saline
-
Dilute NaOH for pH adjustment
-
Operant conditioning chambers with two levers
-
Intravenous infusion pump and catheter system
Procedure:
-
Nicotine Solution Preparation:
-
Surgical Implantation of Intravenous Catheter:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia, following established and approved surgical protocols.
-
-
Training and Self-Administration:
-
Allow the rat to recover from surgery.
-
Place the rat in the operant chamber, connected to the infusion pump via the catheter.
-
Train the rat to press an "active" lever to receive an intravenous infusion of the nicotine solution. A second "inactive" lever should have no programmed consequence.[7][11]
-
Each infusion is typically delivered over a short period (e.g., a few seconds) and is often paired with a sensory cue (e.g., a light or tone).[12]
-
Sessions are run daily for a set duration (e.g., 1-2 hours).[7][11]
-
-
Antagonist Administration:
-
Administer this compound subcutaneously (as per Protocol 2) at a set time before the self-administration session (e.g., 30 minutes prior).
-
Signaling Pathway and Experimental Workflow
Diagram 2: this compound Antagonism of the α4β2 Nicotinic Acetylcholine Receptor
Caption: Mechanism of this compound as an antagonist at the α4β2 nicotinic acetylcholine receptor, blocking nicotine-induced signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 7. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Studying α4β2 nAChR Function with AP-202
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP-202 is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a crucial receptor subtype implicated in nicotine addiction and various neurological processes.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the function of α4β2 nAChRs. The α4β2 nAChR is the most prevalent subtype in the brain and is a primary target for understanding nicotine dependence.[1] this compound exhibits high affinity for α4β2 nAChRs and is characterized by its lack of agonist activity at this receptor, making it an ideal pharmacological tool for blockade studies.[1]
Physicochemical Properties and Pharmacokinetics of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)imidazolidin-2-imine | [2] |
| Molecular Formula | C11H16N4 | [2] |
| Molecular Weight | 204.28 g/mol | [2] |
| Pharmacokinetics (Rats, s.c.) | ||
| Absorption | Rapidly absorbed | [1] |
| Tmax | Within 10 minutes | [1] |
| Half-life | Less than 1 hour | [1] |
In Vitro Pharmacology of this compound
This compound demonstrates potent and selective antagonism at the α4β2 nAChR. In vitro studies have shown that it effectively inhibits agonist-induced functional responses in cell lines expressing this receptor.[1]
| Parameter | Value | Receptor Subtype | Assay Conditions | Reference |
| IC50 | ~10 nM | α4β2 nAChR | Inhibition of epibatidine-induced changes in membrane potential in HEK cells | [1] |
| Agonist Activity | None | α4β2 nAChR | Membrane potential assay in HEK cells | [1] |
| Agonist Activity (EC50) | 3509 nM | α3β4 nAChR | Weak agonist activity in HEK cells | [1] |
| Antagonist Activity (IC50) | 6730 nM | α3β4 nAChR | Weakly desensitizes the receptor in HEK cells | [1] |
| α7 nAChR Activity | No activation or blockade | α7 nAChR | Not specified | [1] |
Signaling Pathway of α4β2 nAChR and this compound Antagonism
The following diagram illustrates the canonical signaling pathway of the α4β2 nAChR upon agonist binding and the mechanism of inhibition by this compound.
Experimental Protocols
Membrane Potential Assay using FLIPR
This protocol is designed to measure the antagonist effect of this compound on agonist-induced changes in membrane potential in cells stably expressing α4β2 nAChRs, using a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human or rat α4β2 nAChRs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
α4β2 nAChR agonist (e.g., epibatidine, nicotine, or acetylcholine)
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the α4β2 nAChR-expressing cells into 96- or 384-well plates to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: On the day of the experiment, prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add the dye solution. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Assay:
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Set the instrument to first add the this compound solutions to the cell plate.
-
Allow for a pre-incubation period of 5-30 minutes.
-
Next, add the agonist solution to all wells.
-
Measure the fluorescence signal before and after the addition of the agonist.
-
-
Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the agonist response at each concentration. Fit the concentration-response data using a non-linear regression to determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for the α4β2 nAChR using a radiolabeled antagonist like [3H]epibatidine.
Experimental Workflow:
Materials:
-
Cell membranes prepared from cells or tissues expressing α4β2 nAChRs
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
[3H]epibatidine (or another suitable radioligand)
-
This compound
-
Non-specific binding control (e.g., a high concentration of nicotine or epibatidine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In tubes or a 96-well plate, set up the following in triplicate:
-
Total Binding: Binding buffer, [3H]epibatidine (at a concentration near its Kd), and vehicle.
-
Non-specific Binding (NSB): Binding buffer, [3H]epibatidine, and a high concentration of a non-labeled ligand (e.g., 10 µM nicotine).
-
Competition: Binding buffer, [3H]epibatidine, and varying concentrations of this compound.
-
-
Reaction Initiation: Add the cell membrane preparation to each tube/well to start the binding reaction.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube/well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Nicotine Self-Administration in Rats
This protocol outlines a procedure to evaluate the effect of this compound on nicotine-seeking behavior in rats.
Experimental Workflow:
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers and an infusion pump
-
Nicotine solution for intravenous infusion (e.g., 0.03 mg/kg/infusion)
-
This compound
-
Vehicle for this compound administration
Procedure:
-
Surgery: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acquisition of Nicotine Self-Administration:
-
Place rats in the operant chambers for daily sessions (e.g., 1-2 hours).
-
Train the rats to press a designated "active" lever to receive an intravenous infusion of nicotine. Presses on the "inactive" lever are recorded but have no consequence.
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Continue training until a stable baseline of nicotine intake is achieved (e.g., consistent number of infusions per session over several days).
-
-
This compound Treatment:
-
Once a stable baseline is established, administer this compound (e.g., at doses of 0.3 and 1 mg/kg, subcutaneously) or vehicle at a predetermined time before the self-administration session (e.g., 15-30 minutes).
-
A within-subjects design where each rat receives all treatments in a counterbalanced order is recommended.
-
-
Testing: Place the rats back into the operant chambers and record the number of active and inactive lever presses for the duration of the session.
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Data Analysis: Analyze the number of nicotine infusions earned and the number of active lever presses. Compare the data from the this compound treatment sessions to the vehicle control sessions to determine the effect of this compound on nicotine self-administration. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the effects.
Disclaimer
These protocols provide a general framework. Researchers should optimize specific parameters such as cell densities, incubation times, and compound concentrations for their particular experimental conditions and cell lines. Always adhere to institutional guidelines for animal care and use.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Small Molecule Solubility Issues In Vitro
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during in vitro experiments with small molecules.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated when I added it to the cell culture medium. What could be the cause?
A1: Precipitation in cell culture media can occur for several reasons:
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Low Aqueous Solubility: The primary reason is that the compound has low solubility in the aqueous environment of the cell culture medium.[1]
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Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) directly to the aqueous medium can cause the compound to crash out of solution.
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Media Components: Components in the media, such as proteins and salts, can interact with the compound and reduce its solubility.[2][3]
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pH and Temperature: The pH and temperature of the cell culture medium may not be optimal for keeping the compound in solution.[2][4]
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High Concentration: The final concentration of the compound in the medium may exceed its solubility limit.
Q2: How can I improve the solubility of my compound in my in vitro assay?
A2: Several strategies can be employed to improve compound solubility:
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Optimize Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol.[5]
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Use a Co-solvent: In some cases, using a co-solvent system (e.g., a mixture of DMSO and PEG-400) can help maintain solubility when diluting into aqueous solutions.
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Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in the medium to avoid solvent shock.
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pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
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Use of Surfactants: A small amount of a biocompatible surfactant, like Tween® 80, can sometimes help to keep hydrophobic compounds in solution.
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Sonication or Vortexing: Gentle sonication or vortexing after dilution can help to dissolve small precipitates.
Q3: What is the best way to prepare a stock solution for a hydrophobic compound?
A3: For hydrophobic compounds, the following steps are recommended for preparing a stock solution:
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Select an appropriate solvent: High-purity DMSO or ethanol are common choices for initial solubilization.[5]
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Weigh the compound accurately: Use a calibrated analytical balance to weigh the desired amount of the compound.
-
Dissolve the compound: Add the solvent to the compound and ensure complete dissolution. Gentle warming (if the compound is heat-stable) or vortexing can aid this process.
-
Store properly: Store the stock solution in a tightly sealed vial at the recommended temperature (e.g., -20°C or -80°C) to prevent solvent evaporation and degradation.[6]
Troubleshooting Guide: Compound Precipitation in Cell Culture
This guide provides a step-by-step approach to troubleshooting and resolving compound precipitation in your cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to media | Low aqueous solubility of the compound. | Prepare a more dilute stock solution. Perform serial dilutions in the culture medium. Test different solvents for the stock solution (e.g., ethanol, DMF). |
| Cloudiness or precipitate forms over time | Compound instability in the medium. | Decrease the incubation time if experimentally feasible. Analyze the precipitate to determine if it is the compound or a complex with media components. |
| Precipitation is observed only at higher concentrations | The concentration exceeds the solubility limit. | Determine the maximum soluble concentration in your specific cell culture medium. Consider using a formulation aid like a cyclodextrin if compatible with your assay. |
| Variability in precipitation between experiments | Inconsistent preparation of solutions. | Ensure the stock solution is fully dissolved before each use. Standardize the dilution protocol. Check for solvent evaporation from the stock solution vial. |
Hypothetical AP-202 Solubility Data
The following table provides hypothetical solubility data for a generic small molecule, "this compound," in common solvents. Note: This data is for illustrative purposes only.
| Solvent | Solubility (mg/mL) | Molarity (mM) for MW = 500 g/mol |
| DMSO | >100 | >200 |
| Ethanol | ~25 | ~50 |
| PBS (pH 7.4) | <0.1 | <0.2 |
| Cell Culture Media + 10% FBS | 0.1 - 0.5 | 0.2 - 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (or other small molecule) powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
-
-
Procedure:
-
Calculate the mass of the compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
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Weigh out the calculated mass of the compound and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) may be used if necessary and if the compound is heat-stable.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM stock solution of the compound in DMSO
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Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or multi-well plates
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium (yields a 100 µM solution).
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get the final 10 µM working solution.
-
-
Mix gently by pipetting up and down after each dilution step.
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Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your cells immediately. Note that the final concentration of DMSO in the culture should typically be kept below 0.5% to avoid solvent toxicity.
-
Visualizations
Caption: A flowchart for troubleshooting compound precipitation in vitro.
Caption: A generic kinase signaling pathway inhibited by a small molecule.
References
Technical Support Center: Optimizing AP-202 Dosage
Important Notice: Information regarding a specific compound designated "AP-202" is not available in publicly accessible scientific literature or databases. The following content has been generated based on general principles of dose-optimization for novel therapeutic compounds and may not be directly applicable to a specific agent designated "this compound." Researchers should consult internal documentation and primary literature specific to their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel compound like this compound, a dose-response experiment is crucial to determine the optimal concentration. We recommend starting with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full sigmoidal dose-response curve. This will help in identifying the EC50 (half-maximal effective concentration) and determining the optimal concentration for subsequent experiments.
Q2: How can I determine the optimal duration of treatment with this compound?
A2: The optimal treatment duration is dependent on the biological question being investigated and the mechanism of action of this compound. A time-course experiment is recommended. You can treat your cells with a fixed concentration of this compound (ideally the EC50 determined from your dose-response curve) and assess the desired biological endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: I am observing high levels of cytotoxicity with this compound. What can I do?
A3: High cytotoxicity can be due to several factors. Consider the following troubleshooting steps:
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Re-evaluate Dosage: You may be using a concentration that is too high. Refer to your dose-response curve to select a concentration that elicits the desired biological effect with minimal toxicity.
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Assess Cell Health: Ensure your cells are healthy and not overly confluent before treatment.
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Check for Contamination: Mycoplasma or other microbial contamination can increase cellular sensitivity to cytotoxic agents.
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Alternative Assays: Consider using a less harsh assay to measure your endpoint. For example, if you are using a cell viability assay that relies on metabolic activity, consider a cytotoxicity assay that measures membrane integrity.
Q4: My results with this compound are not reproducible. What are the common causes of variability?
A4: Lack of reproducibility can stem from several sources. Here are some common factors to investigate:
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Reagent Consistency: Ensure that the lot number of this compound and other critical reagents are consistent between experiments.
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Experimental Technique: Minor variations in cell seeding density, treatment times, and assay procedures can lead to significant differences in results. Standardize your protocols meticulously.
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Equipment Calibration: Ensure that all equipment, such as pipettes and plate readers, are properly calibrated.
Troubleshooting Guides
Issue 1: Unexpected or Noisy Data in Dose-Response Assays
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects on Plates | Avoid using the outermost wells of a microplate, or fill them with a buffer to maintain humidity. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle trituration or using a cell strainer. |
| Precipitation of this compound | Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration. |
Issue 2: Inconsistent Cellular Response to this compound
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Consider single-cell cloning to establish a more homogenous cell population. |
| Serum Variability | If using serum, test different lots or consider switching to a serum-free medium if possible. |
| Incubator Conditions | Ensure consistent temperature, CO2, and humidity levels in your cell culture incubator. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM.
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Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only wells as a negative control.
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Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
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Viability Assay: Add a cell viability reagent (e.g., resazurin-based or ATP-based) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Visualizations
Caption: Workflow for determining the EC50 of this compound.
Caption: A hypothetical signaling pathway for this compound.
AP-202 Advanced Proliferation Assay Kit: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the AP-202 Advanced Proliferation Assay Kit. This kit is a colorimetric assay designed for the quantitative determination of cell proliferation, viability, and cytotoxicity. The assay is based on the reduction of a tetrazolium salt by metabolically active cells to a formazan dye that can be measured by absorbance.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is based on the cleavage of the tetrazolium salt WST-8 by mitochondrial dehydrogenases in viable cells, producing a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at a specific wavelength.
Q2: What is the optimal wavelength to measure the absorbance of the formazan product?
A2: The optimal absorbance wavelength is 450 nm. A reference wavelength between 600 nm and 650 nm can be used to reduce background noise.
Q3: Can the this compound assay be used with suspension cells?
A3: Yes, the this compound assay is suitable for both adherent and suspension cells. For suspension cells, it is recommended to centrifuge the plate before removing the supernatant to avoid aspirating the cells.
Q4: How long should I incubate the cells with the this compound reagent?
A4: The optimal incubation time can vary depending on the cell type and density. A typical incubation time is 1 to 4 hours. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background absorbance can be caused by several factors, leading to a reduced signal-to-noise ratio and inaccurate results.
Possible Causes and Solutions:
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Contamination of media or reagents: Use fresh, sterile media and reagents. Ensure aseptic techniques are followed throughout the experiment.
-
Phenol red in the culture medium: Phenol red can interfere with absorbance readings. If possible, use a culture medium without phenol red for the assay.
-
Incorrect wavelength settings: Ensure the spectrophotometer is set to the correct absorbance and reference wavelengths (450 nm and ~620 nm, respectively).
Issue 2: Inconsistent Results Between Replicates
High variability between replicate wells is a common issue that can obscure the true biological effect.
Possible Causes and Solutions:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent cell settling. Pay attention to pipetting technique to ensure accuracy.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and cell stress. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.
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Incomplete reagent mixing: After adding the this compound reagent, mix the contents of the wells gently by tapping the plate or using a plate shaker for a few seconds. Avoid introducing bubbles.
Example of Inconsistent Data
The table below shows an example of expected results versus inconsistent results for a dose-response experiment.
| Compound X Conc. (µM) | Expected Absorbance (450 nm) | Inconsistent Absorbance (450 nm) - Replicate 1 | Inconsistent Absorbance (450 nm) - Replicate 2 | Inconsistent Absorbance (450 nm) - Replicate 3 |
| 0 (Control) | 1.20 ± 0.05 | 1.21 | 1.05 | 1.35 |
| 1 | 1.10 ± 0.05 | 1.12 | 0.98 | 1.20 |
| 10 | 0.80 ± 0.04 | 0.85 | 0.65 | 0.90 |
| 100 | 0.40 ± 0.03 | 0.42 | 0.28 | 0.55 |
In the "Inconsistent Absorbance" columns, the high standard deviation between replicates suggests a technical issue, likely related to uneven cell seeding or pipetting errors.
Experimental Protocols
Standard this compound Assay Protocol for Adherent Cells
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Add the test compound at various concentrations to the wells. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Reagent Addition: Add 10 µL of this compound reagent to each well.
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Incubation: Incubate the plate for 1-4 hours at 37°C in the CO₂ incubator.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visual Guides
Caption: this compound Experimental Workflow Diagram.
Caption: Troubleshooting Decision Tree for this compound.
AP-202 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of AP-202, a potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0 - 4°C, while long-term storage (months to years) should be at -20°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is advisable to dissolve the compound in high-purity DMSO. To maintain stability, stock solutions should be stored at -20°C for the long term (months).[1] It is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the shelf life of this compound?
A3: When stored properly under the recommended conditions, this compound has a shelf life of over three years.[1]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] It functions by blocking the activity of this receptor, thereby inhibiting the downstream signaling typically initiated by the binding of acetylcholine or other agonists like nicotine.
Stability and Storage Conditions
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Condition | Solid this compound | This compound Stock Solution (in DMSO) |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. Stable for several weeks during ordinary shipping.[1] | N/A |
| Short-Term Storage | Dry, dark, at 0 - 4°C (days to weeks).[1] | 0 - 4°C (days to weeks).[1] |
| Long-Term Storage | Dry, dark, at -20°C (months to years).[1] | -20°C (months).[1] |
| Recommended Solvent | DMSO.[1] | N/A |
| Shelf Life | > 3 years if stored properly.[1] | N/A |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or no biological activity in vitro. | 1. Degradation of this compound: Improper storage of solid compound or stock solution (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). 2. Incorrect concentration: Errors in weighing the compound or in serial dilutions. 3. Cell health: The cell line expressing the α4β2 nAChR may be unhealthy or have low receptor expression. | 1. Prepare a fresh stock solution from the solid compound, ensuring proper storage practices are followed. 2. Verify the calculations for all dilutions and use a calibrated balance. 3. Check cell viability and morphology. Confirm the expression of the α4β2 nAChR using a positive control agonist (e.g., nicotine or epibatidine). |
| Precipitation of this compound in aqueous buffer. | Low solubility in aqueous solutions: this compound is soluble in DMSO, but its solubility may be limited in aqueous buffers, especially at higher concentrations. | - Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain solubility, but low enough to not affect the cells (typically ≤0.5%). - Prepare intermediate dilutions in a buffer containing a low percentage of DMSO before the final dilution in the assay medium. - Gently warm the solution and vortex to aid dissolution, but avoid excessive heat. |
| Variability in in vivo experimental results. | 1. Pharmacokinetics: this compound is rapidly absorbed, reaching maximal concentration within 10 minutes, with a half-life of less than an hour when administered subcutaneously in rats.[1] The timing of administration relative to the behavioral test is critical. 2. Animal-to-animal variability: Differences in metabolism and physiology among individual animals. | 1. Standardize the time between this compound administration and the experimental endpoint. 2. Increase the number of animals per group to account for biological variability. Ensure consistent administration technique. |
Experimental Protocols
In Vitro Membrane Potential Assay
This protocol is designed to assess the antagonist activity of this compound on α4β2 nAChRs expressed in a recombinant cell line (e.g., HEK cells) using a membrane potential-sensitive dye.
Materials:
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HEK cells stably expressing the human α4β2 nAChR
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This compound
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Nicotine or Epibatidine (as agonist)
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Membrane potential-sensitive fluorescent dye kit
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Assay buffer (e.g., HBSS)
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96-well black, clear-bottom plates
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Fluorescence plate reader
Methodology:
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Cell Plating: Seed the HEK-α4β2 cells into 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate at 37°C for the recommended time to allow the cells to take up the dye.
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Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
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Agonist Stimulation: Add a concentration of the agonist (nicotine or epibatidine) that elicits a submaximal response (e.g., EC80) to all wells.
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Fluorescence Measurement: Immediately measure the change in fluorescence using a plate reader. The antagonist activity of this compound will be observed as an inhibition of the agonist-induced change in fluorescence.
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Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Nicotine Self-Administration Model in Rats
This protocol outlines a general procedure to evaluate the effect of this compound on nicotine-seeking behavior.
Materials:
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Male Wistar or Sprague-Dawley rats
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This compound
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Nicotine solution for intravenous infusion
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Operant conditioning chambers equipped with two levers and an infusion pump
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Catheters for intravenous administration
Methodology:
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Surgery: Surgically implant intravenous catheters into the jugular veins of the rats. Allow for a recovery period.
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Acquisition of Nicotine Self-Administration: Train the rats to self-administer nicotine by pressing a lever in the operant chamber. Each lever press results in an intravenous infusion of nicotine. Training continues until a stable baseline of responding is achieved.
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This compound Administration: Dissolve this compound in a suitable vehicle. Administer this compound via subcutaneous (SC) injection at various doses (e.g., 0.3 and 1 mg/kg) at a specific time point before the self-administration session.[1]
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Testing Session: Place the rats back into the operant chambers and allow them to self-administer nicotine. Record the number of lever presses and infusions.
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Data Analysis: Compare the number of nicotine infusions between the vehicle-treated and this compound-treated groups to determine if this compound reduces nicotine-seeking behavior.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action at the α4β2 nAChR
The following diagram illustrates the antagonistic action of this compound at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel.
Caption: Mechanism of this compound as an α4β2 nAChR antagonist.
Experimental Workflow for In Vitro Antagonist Assay
This diagram outlines the key steps in an in vitro fluorescence-based assay to determine the potency of this compound.
Caption: Workflow for in vitro membrane potential assay.
References
Potential off-target effects of AP-202 to consider
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing AP-202. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] It exhibits an IC₅₀ value of approximately 10 nM for this receptor.[2]
Q2: Are there any known off-target effects for this compound?
A2: Yes. The primary off-target effect of this compound is weak agonist activity at the α3β4 nAChR subtype.[2] This activity is observed at significantly higher concentrations than those required for α4β2 nAChR antagonism.
Q3: At what concentration does this compound exhibit off-target effects on the α3β4 nAChR?
A3: this compound demonstrates weak agonist activity at the α3β4 nAChR with an EC₅₀ of 3509 nM and also weakly desensitizes the receptor with an IC₅₀ of 6730 nM.[2]
Q4: Does this compound show any activity at the α7 nAChR?
A4: No, studies have shown that this compound does not have the ability to activate the α7 nAChR or block acetylcholine-induced changes in membrane potential in cells transfected with the α7 nAChR.[2]
Q5: What are the potential consequences of the off-target agonist activity at α3β4 nAChRs in my experiments?
A5: Unintended activation of α3β4 nAChRs could lead to unexpected physiological responses in your cellular or in vivo models. The α3β4 subtype is predominantly found in the autonomic ganglia and the medial habenula. Its activation can influence neurotransmitter release and neuronal excitability. If your experimental system expresses α3β4 nAChRs, you may observe effects that are not mediated by the intended antagonism of α4β2 nAChRs, especially when using higher concentrations of this compound.
Troubleshooting Guide
Issue 1: Unexpected or contradictory results at high concentrations of this compound.
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Possible Cause: The observed effects may be due to the off-target agonist activity of this compound at the α3β4 nAChR.
-
Troubleshooting Steps:
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Confirm α3β4 Receptor Expression: Verify whether your experimental system (cell line, tissue, etc.) expresses α3β4 nAChRs. This can be done using techniques such as RT-qPCR, Western blot, or immunohistochemistry.
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Dose-Response Curve: Perform a full dose-response curve for this compound in your assay. This will help determine if the unexpected effects are only occurring at higher concentrations, consistent with the known off-target activity.
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Use a Selective α3β4 Antagonist: To confirm that the unexpected effects are mediated by α3β4 nAChRs, co-administer this compound with a selective α3β4 antagonist. If the unexpected effect is blocked, it confirms the involvement of this off-target receptor.
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Lower this compound Concentration: If possible, redesign your experiment to use a lower concentration of this compound that is still effective at the α4β2 nAChR but below the threshold for significant α3β4 nAChR activation.
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Issue 2: High background signal or apparent lack of antagonist activity.
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Possible Cause: If the experimental system has a high density of α3β4 receptors, the weak agonist activity of this compound at these receptors might mask its antagonist effects at α4β2 receptors, especially if the readout is a general measure of neuronal activity (e.g., calcium imaging).
-
Troubleshooting Steps:
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Use a More Specific Readout: Employ an assay that specifically measures the activity of the α4β2 nAChR.
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Cell Line Selection: If using cell lines, choose a line that has high expression of α4β2 and low or no expression of α3β4 nAChRs.
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Control Experiments: Run control experiments with cell lines expressing only α4β2 or only α3β4 nAChRs to dissect the compound's activity on each subtype.
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Quantitative Data Summary
| Compound | Target | Activity | IC₅₀ / EC₅₀ (nM) |
| This compound | α4β2 nAChR | Antagonist | ~10 |
| α3β4 nAChR | Weak Agonist | 3509 | |
| α3β4 nAChR | Weak Desensitization | 6730 | |
| α7 nAChR | No Activity | N/A |
Experimental Protocols
1. Determination of nAChR Antagonist/Agonist Activity using a Membrane Potential Assay
This protocol is a representative method for assessing the functional activity of compounds like this compound at different nAChR subtypes.
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Objective: To determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of a test compound at specific nAChR subtypes.
-
Materials:
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HEK-293 cells stably transfected with the human nAChR subtype of interest (e.g., α4β2, α3β4, or α7).
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Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotics).
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Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).
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Reference agonist (e.g., epibatidine or acetylcholine).
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96-well or 384-well black-walled, clear-bottom assay plates.
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A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
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Methodology:
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Cell Plating: Seed the stably transfected HEK-293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
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Dye Loading: On the day of the assay, remove the culture medium and add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. For antagonist assays, also prepare the reference agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
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Fluorescence Measurement:
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For Agonist Activity: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add the different concentrations of this compound to the wells. Record the change in fluorescence over time.
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For Antagonist Activity: Place the plate in the fluorescence plate reader. After establishing a baseline, add the different concentrations of this compound and incubate for a predetermined period. Then, add the reference agonist and record the change in fluorescence.
-
-
Data Analysis:
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The change in fluorescence is proportional to the change in membrane potential.
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For agonist activity, plot the peak fluorescence change against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
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For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC₅₀.
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-
Visualizations
Caption: On-target vs. off-target activity of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Minimizing Variability in AP-202 Experiments
Clarification Required: The term "AP-202" is associated with multiple distinct experimental agents in scientific literature. To provide an accurate and relevant troubleshooting guide, please specify which "this compound" you are working with.
To assist in identifying the correct agent, here are some of the known molecules referred to as this compound or similar designations:
-
This compound (nAChRα4β2 antagonist): A small molecule that acts as an antagonist for the α4β2 nicotinic acetylcholine receptor.
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AP-2 (Activator Protein 2): A transcription factor involved in gene regulation in response to signaling pathways like protein kinase C and cAMP.
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G-202: A thapsigargin-based prodrug designed to target prostate-specific membrane antigen (PSMA).
-
AP203: A dual-targeting antibody that blocks PD-L1 and activates CD137.
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ALPN-202 (Davoceticept): A conditional CD28 co-stimulator and dual PD-L1/CTLA-4 inhibitor.
Once you identify the specific this compound molecule relevant to your research, this technical support center can be populated with tailored troubleshooting guides, FAQs, experimental protocols, and visualizations to help you minimize variability in your experiments. The subsequent sections will be developed based on the clarified identity of this compound.
Technical Support Center: Refining AP-202 Delivery for CNS Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of AP-202 to the Central Nervous System (CNS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound for CNS applications.
| Problem/Question | Potential Cause | Suggested Solution |
| Low brain-to-plasma concentration ratio of this compound. | High P-glycoprotein (P-gp) efflux: this compound may be a substrate for efflux transporters at the blood-brain barrier (BBB), actively removing it from the brain.[1][2][3][4] | - Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporin A) in preclinical models to assess the impact on brain penetration. - Modify the chemical structure of this compound to reduce its affinity for P-gp. This could involve increasing the molecular weight or adding a carboxylic acid group.[5] - Utilize a drug delivery system, such as nanoparticles, to bypass P-gp efflux. |
| Poor passive permeability: The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB. | - Confirm the lipophilicity (LogP) of your this compound batch. The optimal range for CNS drugs is generally between 1 and 3.[6] - Assess the polar surface area (PSA); a value below 90 Ų is generally preferred for good BBB penetration.[7] - If LogP or PSA are suboptimal, consider formulation strategies such as lipid-based carriers to enhance permeability. | |
| High variability in brain concentration between experimental animals. | Inconsistent dosing: Inaccurate or inconsistent administration of this compound. | - Ensure accurate and consistent dosing techniques, particularly for intravenous or intraperitoneal injections. - For oral administration, consider the impact of food on absorption and standardize feeding protocols. |
| Physiological differences: Variations in animal age, weight, or health status can affect drug metabolism and distribution. | - Use a homogenous group of animals for your studies. - Monitor and record the health status of all animals throughout the experiment. | |
| This compound appears to be rapidly cleared from the brain. | Rapid metabolism in the CNS: this compound may be subject to rapid metabolism by enzymes within the brain. | - Conduct in vitro metabolism studies using brain microsomes or slices to assess the metabolic stability of this compound in the CNS. - If metabolic instability is confirmed, consider structural modifications to block metabolic sites. |
| Active efflux from the brain: As mentioned above, efflux transporters can rapidly remove the compound from the CNS. | - Perform in vivo microdialysis studies with and without efflux pump inhibitors to quantify the rate of clearance from the brain extracellular fluid.[8] | |
| In vitro BBB model shows poor permeability of this compound. | Model limitations: The chosen in vitro model may not accurately recapitulate the in vivo BBB environment. | - Ensure the in vitro model (e.g., Caco-2, MDCK-MDR1, or primary endothelial cells) exhibits high transendothelial electrical resistance (TEER) and low paracellular leakage. - Consider using a more complex co-culture model that includes astrocytes and pericytes to better mimic the in vivo neurovascular unit. |
| Low compound solubility: this compound may have poor solubility in the assay buffer, leading to artificially low permeability measurements. | - Measure the solubility of this compound in the assay buffer. - If solubility is low, consider the use of a co-solvent (e.g., DMSO), but keep the concentration low to avoid affecting cell monolayer integrity. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound relevant to CNS delivery?
This compound is a small molecule with a molecular weight of 204.28 g/mol and a chemical formula of C11H16N4. Its small size is advantageous for crossing the blood-brain barrier. For optimal passive diffusion, a LogP value between 1 and 3 and a polar surface area (PSA) below 90 Ų are generally desirable for CNS drug candidates.[7]
2. How can I predict the brain penetration of this compound in silico?
Several computational models can predict BBB permeability based on a compound's structure. These models often use parameters like LogP, PSA, molecular weight, and the number of hydrogen bond donors and acceptors. While these models provide a useful initial assessment, experimental validation is crucial.
3. What in vitro models are suitable for assessing this compound's BBB permeability?
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.
-
Cell-based Transwell Assays: These models use a monolayer of brain endothelial cells grown on a semi-permeable membrane. Common cell lines include Caco-2 (as a general permeability model), and more specific to the BBB, MDCK-MDR1 (to assess P-gp efflux) or primary brain endothelial cells. Co-culture models with astrocytes and pericytes can provide a more physiologically relevant environment.
4. What are the recommended in vivo techniques for quantifying this compound brain exposure?
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In Situ Brain Perfusion: This technique allows for the precise measurement of the rate of drug transport across the BBB without the influence of peripheral metabolism.
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In Vivo Microdialysis: This is considered the gold standard for measuring unbound drug concentrations in the brain's extracellular fluid over time, providing a detailed pharmacokinetic profile at the target site.[8][9]
5. How does the α4β2 nAChR target engagement of this compound in the CNS get confirmed?
Target engagement can be assessed through several methods:
-
Ex vivo autoradiography: Following systemic administration of radiolabeled this compound, brain tissue can be analyzed to determine the regional distribution and binding to α4β2 nAChR.
-
Positron Emission Tomography (PET): If a suitable radiolabeled version of this compound can be developed, PET imaging can be used to non-invasively visualize and quantify receptor occupancy in the living brain.
-
Pharmacodynamic studies: Measuring a downstream pharmacological effect known to be mediated by α4β2 nAChR antagonism in the CNS can provide indirect evidence of target engagement.
Quantitative Data Summary
The following tables provide representative data for a hypothetical small molecule α4β2 nAChR antagonist with favorable CNS penetration properties, similar to what would be expected for an optimized this compound.
Table 1: Physicochemical Properties and In Vitro Permeability
| Parameter | Value | Significance for CNS Delivery |
| Molecular Weight ( g/mol ) | < 400 | Smaller molecules generally have better passive diffusion across the BBB. |
| LogP | 2.5 | Optimal lipophilicity for balancing BBB permeability and aqueous solubility. |
| Polar Surface Area (Ų) | < 75 | Lower PSA is associated with increased BBB penetration. |
| H-Bond Donors | ≤ 3 | Fewer hydrogen bond donors reduce the energy barrier for crossing the lipid membrane of the BBB. |
| H-Bond Acceptors | ≤ 7 | Fewer hydrogen bond acceptors are favorable for BBB penetration. |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | > 4.0 | Indicates good passive permeability in a non-cell-based assay. |
| Caco-2 Papp A→B (10⁻⁶ cm/s) | > 5.0 | Suggests good permeability in a cell-based model. |
| MDCK-MDR1 Efflux Ratio | < 2.0 | A low efflux ratio indicates that the compound is not a significant substrate for P-gp. |
Table 2: In Vivo Pharmacokinetic Parameters in Rodents
| Parameter | Value | Significance for CNS Delivery |
| Brain-to-Plasma Ratio (Total) | 1.2 | Indicates that the total drug concentration in the brain is comparable to that in the plasma. |
| Unbound Fraction in Plasma (fu,p) | 0.25 | Represents the fraction of the drug not bound to plasma proteins and available for distribution. |
| Unbound Fraction in Brain (fu,brain) | 0.15 | Represents the fraction of the drug not bound to brain tissue and available to interact with the target. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | ~1.0 | A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion and is not subject to significant efflux or influx.[10] |
| Tmax in Brain (min) | 15-30 | Indicates rapid penetration into the CNS. |
| Brain Half-life (h) | 2-4 | Reflects the duration of action in the CNS. |
Experimental Protocols
In Vitro BBB Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.
-
Preparation of solutions: this compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Assay: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The this compound solution is added to the donor wells.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd and Va are the volumes of the donor and acceptor compartments, respectively, and Area is the surface area of the membrane.
In Situ Brain Perfusion
Objective: To measure the unidirectional influx of this compound across the BBB in an anesthetized rodent.
Methodology:
-
Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The animal is perfused with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound and a vascular marker (e.g., [¹⁴C]sucrose) at a constant flow rate.
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Termination: After a short perfusion period (e.g., 30-120 seconds), the animal is decapitated, and the brain is removed.
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Sample Processing: The brain is dissected, weighed, and analyzed for the concentration of this compound and the vascular marker.
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Calculation of Brain Uptake: The brain uptake is corrected for the amount of compound remaining in the cerebral vasculature. The unidirectional transfer constant (Kin) is calculated.
In Vivo Microdialysis
Objective: To determine the time course of unbound this compound concentration in the brain extracellular fluid.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized or freely moving rodent.
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Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
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Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline.
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This compound Administration: this compound is administered systemically (e.g., intravenously or subcutaneously).
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Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours.
-
Quantification: The concentration of this compound in the dialysate is measured by a highly sensitive analytical method like LC-MS/MS.
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Data Analysis: The unbound brain concentration-time profile is generated, and pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.
Visualizations
Caption: Experimental workflow for assessing CNS delivery of this compound.
Caption: Proposed mechanism of action for this compound in the CNS.
Caption: Troubleshooting logic for low brain exposure of this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Addressing poor cellular uptake of AP-202
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor cellular uptake of AP-202.
FAQs: Understanding and Troubleshooting Poor Cellular Uptake of this compound
Q1: We are observing low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?
Poor cellular uptake of a small molecule like this compound can stem from several factors related to its physicochemical properties and the biological environment of the cells. Key considerations include:
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Physicochemical Properties of this compound:
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High Hydrophilicity: The plasma membrane is a lipid bilayer, which acts as a barrier to highly water-soluble (hydrophilic) molecules.
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High Molecular Weight: Molecules with a molecular weight greater than 500 Da often exhibit poor membrane permeability.[1]
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Charge: Charged molecules at physiological pH may have difficulty crossing the nonpolar lipid bilayer.
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Poor Solubility: If this compound is not fully dissolved in the culture medium, its effective concentration available for uptake will be lower than expected.
-
-
Cellular Mechanisms:
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Efflux Pumps: Cells possess active transporter proteins (e.g., P-glycoprotein) that can pump foreign compounds out of the cell, reducing intracellular accumulation.
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Lack of Active Transport: If this compound relies on specific transporters for cellular entry, the chosen cell line may not express the necessary transporters.
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Endocytosis Inefficiency: For molecules that enter via endocytosis, the process may be inefficient for this compound.
-
Q2: How can we experimentally determine the primary mechanism of this compound cellular uptake?
Identifying the uptake mechanism is crucial for troubleshooting. A combination of experimental approaches can elucidate whether uptake is passive, carrier-mediated, or via endocytosis.
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Temperature Dependence: Perform uptake assays at 4°C and 37°C. Active transport and endocytosis are energy-dependent processes and will be significantly inhibited at lower temperatures, whereas passive diffusion will be less affected.
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Inhibitor Studies: Use pharmacological inhibitors to block specific uptake pathways. A decrease in this compound uptake in the presence of an inhibitor suggests the involvement of that pathway.
Inhibitor Pathway Targeted Typical Concentration Wortmannin Macropinocytosis 100 nM Chlorpromazine Clathrin-mediated endocytosis 5-10 µg/mL Genistein Caveolin-mediated endocytosis 10 µg/mL Verapamil P-glycoprotein (efflux pump) 10-50 µM -
Saturation Kinetics: Measure the uptake of this compound at increasing concentrations. If uptake is carrier-mediated, it will become saturated at higher concentrations.
A logical workflow for investigating poor cellular uptake is presented below:
Q3: What strategies can we employ to enhance the cellular uptake of this compound?
Several strategies can be explored to improve the intracellular delivery of this compound:
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Formulation Optimization:
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Use of Permeation Enhancers: Non-toxic permeation enhancers can transiently increase membrane fluidity.
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Prodrug Approach: A prodrug is a modified version of the active molecule that is designed to have improved permeability.[2] Once inside the cell, it is converted to the active compound.[2]
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Nanoparticle Formulation: Encapsulating this compound in nanoparticles can facilitate its entry into cells through endocytosis.[3][4]
-
-
Chemical Modification:
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Increasing Lipophilicity: Modifying the structure of this compound to make it more lipid-soluble can enhance its ability to cross the cell membrane via passive diffusion.
-
Adding Cell-Penetrating Peptides (CPPs): Covalently linking this compound to a CPP can facilitate its translocation across the plasma membrane.[5]
-
-
Biological Approaches:
-
Targeted Delivery: If a specific cell surface receptor is overexpressed on your target cells, conjugating this compound to a ligand for that receptor can enhance uptake via receptor-mediated endocytosis.[4]
-
Experimental Protocols
Protocol 1: General Cellular Uptake Assay using LC-MS/MS
This protocol describes a general method to quantify the intracellular concentration of this compound.
Materials:
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Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Aspirate the culture medium and replace it with a medium containing the desired concentration of this compound. Incubate for the desired time points (e.g., 0.5, 1, 2, 4 hours).
-
Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Harvesting: Scrape the cells and collect the lysate.
-
Quantification: Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.
-
Normalization: Determine the protein concentration of the lysate using a BCA or Bradford assay to normalize the amount of this compound per milligram of protein.
Protocol 2: Assessing Downstream Target Engagement by Western Blot
If this compound has a known intracellular target, assessing the engagement of this target can serve as an indirect measure of cellular uptake and activity. The following diagram illustrates a hypothetical signaling pathway for this compound.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Protein Extraction: Prepare cell lysates as described in Protocol 1.
-
SDS-PAGE and Western Blot:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of a downstream target (e.g., Kinase B in the hypothetical pathway).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify band intensities to determine the change in protein phosphorylation as a function of this compound concentration.
-
Quantitative Data Summary
The following tables present hypothetical data from experiments aimed at improving this compound uptake.
Table 1: Effect of Formulation on Intracellular this compound Concentration
| Formulation | This compound Concentration (µM) | Intracellular Concentration (ng/mg protein) | Fold Increase vs. Standard |
| Standard (0.1% DMSO) | 10 | 15.2 ± 2.1 | 1.0 |
| Complexed with HP-β-CD | 10 | 45.8 ± 5.5 | 3.0 |
| Liposomal Formulation | 10 | 98.1 ± 11.3 | 6.5 |
Table 2: Impact of Efflux Pump Inhibition on this compound Accumulation
| Treatment | Intracellular this compound (ng/mg protein) |
| This compound (10 µM) | 14.8 ± 1.9 |
| This compound (10 µM) + Verapamil (20 µM) | 55.3 ± 6.8 |
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. A complementary strategy for enhancement of nanoparticle intracellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
AP-202 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using AP-202, a potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a highly potent and selective antagonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] Its primary mechanism is to block the binding of acetylcholine and other agonists to this receptor subtype, thereby inhibiting downstream signaling events such as ion channel opening and subsequent changes in intracellular calcium levels.[3] this compound has been shown to have an IC50 of approximately 10 nM for the inhibition of epibatidine-induced changes in membrane potential in cells expressing rat α4β2 nAChRs.[3] It is important to note that while it is a potent antagonist at α4β2 nAChRs, it may act as a weak agonist at α3β4 nAChRs.[3]
2. What are the common experimental applications of this compound?
Given its selective antagonism of the α4β2 nAChR, this compound is primarily used in research to investigate the role of this specific receptor subtype in various physiological and pathological processes. Common applications include:
-
Studying the neurobiology of nicotine addiction and other substance use disorders.[2][3]
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Investigating cognitive processes such as learning and memory, where α4β2 nAChRs are implicated.
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Exploring the therapeutic potential of α4β2 nAChR blockade in neurological and psychiatric disorders.
3. How should I store and handle this compound?
This compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1] As with all research chemicals, it is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound. Work should be conducted in a well-ventilated area.
4. What are the recommended starting concentrations for in vitro and in vivo experiments?
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In Vitro: For cell-based assays, a starting point for concentration-response curves could range from 1 nM to 10 µM. Given its reported IC50 of approximately 10 nM, concentrations around this value are expected to show significant effects.[3]
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In Vivo: In rat models of nicotine self-administration, subcutaneous doses of 0.3 and 1 mg/kg have been shown to be effective.[3]
It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental model and conditions.
Troubleshooting Guides
Calcium Flux Assays
Calcium flux assays are a common method to assess the functional consequences of nAChR modulation.
Issue: No or low signal change upon agonist stimulation in the presence of this compound.
-
Possible Cause: The concentration of this compound may be too high, leading to complete blockade of the receptor.
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Solution: Perform a dose-response curve with this compound to determine the optimal inhibitory concentration for your assay.
-
-
Possible Cause: The cells may not be expressing functional α4β2 nAChRs.
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Solution: Verify receptor expression using techniques like Western blotting or qPCR. Use a positive control agonist (e.g., nicotine or epibatidine) to confirm receptor functionality.
-
-
Possible Cause: Issues with the calcium-sensitive dye loading.
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Solution: Ensure that the cells are healthy and that the dye loading protocol is optimized for your cell type. Check for uniform dye loading using fluorescence microscopy.
-
Issue: High background fluorescence.
-
Possible Cause: Cell death or membrane damage leading to dye leakage.
-
Solution: Assess cell viability before and after the experiment. Ensure that the assay buffer and experimental conditions are not cytotoxic.
-
-
Possible Cause: Autofluorescence of the compound or cell culture medium.
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Solution: Run a control with this compound in the absence of cells to check for compound autofluorescence. Use phenol red-free medium if necessary.
-
Receptor Binding Assays
These assays are used to determine the binding affinity of this compound to the α4β2 nAChR.
Issue: High non-specific binding.
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Possible Cause: The radioligand or the competitor (this compound) is sticking to the filter membrane or other surfaces.
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Solution: Pre-soak the filter membranes in a blocking agent like polyethyleneimine (PEI). Include a blocking agent such as bovine serum albumin (BSA) in the assay buffer. Optimize the washing steps to effectively remove unbound ligand.
-
-
Possible Cause: The concentration of the radioligand is too high.
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Solution: Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding.
-
Issue: Low specific binding.
-
Possible Cause: Low receptor expression in the membrane preparation.
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Solution: Use a cell line with higher receptor expression or enrich the membrane preparation. Increase the amount of membrane protein used in the assay.
-
-
Possible Cause: Degradation of the receptor or radioligand.
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Solution: Prepare fresh membrane fractions and store them properly at -80°C. Ensure the radioligand has not exceeded its shelf life.
-
Cell Viability Assays
It is important to assess whether the observed effects of this compound are due to its specific antagonism or to general cytotoxicity.
Issue: Decreased cell viability at high concentrations of this compound.
-
Possible Cause: Off-target effects or inherent cytotoxicity of the compound.
-
Solution: Perform a dose-response curve for cytotoxicity to determine the concentration range where this compound is not toxic. Compare the cytotoxic concentrations to the effective concentrations in your functional assays.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control with the same solvent concentration.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Reference |
| IC50 (α4β2 nAChR) | ~10 nM | Rat | HEK cells expressing rat α4β2 nAChRs (membrane potential assay) | [3] |
| In Vivo Efficacy | 0.3 and 1 mg/kg (s.c.) | Rat | Nicotine self-administration and reinstatement model | [3] |
| Agonist Activity (α4β2 nAChR) | None | Rat | HEK cells expressing rat α4β2 nAChRs | [3] |
| Agonist Activity (α3β4 nAChR) | Weak agonist | Rat | HEK cells expressing rat α3β4 nAChRs | [3] |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol is a general guideline for measuring changes in intracellular calcium in response to nAChR modulation.
-
Cell Preparation:
-
Plate cells expressing α4β2 nAChRs in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Culture cells overnight in a 37°C, 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
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Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
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Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
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Prepare a solution of a nAChR agonist (e.g., nicotine or epibatidine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
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Record a baseline fluorescence reading for a few seconds.
-
Inject the agonist solution into the wells and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to a positive control (agonist alone) and a negative control (buffer alone).
-
Plot the normalized response against the concentration of this compound to determine the IC50 value.
-
Competitive Radioligand Binding Assay Protocol
This protocol provides a framework for determining the binding affinity of this compound.
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Membrane Preparation:
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Harvest cells expressing α4β2 nAChRs and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
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Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
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A fixed concentration of a suitable radioligand for α4β2 nAChRs (e.g., [³H]-epibatidine).
-
Varying concentrations of unlabeled this compound (competitor).
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known α4β2 ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
-
Visualizations
Caption: Simplified signaling pathway of the α4β2 nAChR and the inhibitory action of this compound.
References
Validation & Comparative
Comparative Guide to α4β2 nAChR Antagonists: AP-202 in Context
This guide provides a detailed comparison of AP-202 with other prominent α4β2 nicotinic acetylcholine receptor (nAChR) antagonists, namely varenicline and cytisine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of these compounds for therapeutic and research applications.
Introduction to α4β2 nAChR Antagonism
The α4β2 nicotinic acetylcholine receptor is a crucial subtype of nAChRs in the central nervous system, playing a significant role in nicotine addiction and various neurological processes. Antagonists of this receptor are of high interest for developing smoking cessation therapies and for studying cognitive functions. This guide focuses on a comparative analysis of this compound, a novel α4β2 nAChR antagonist, against the well-established compounds varenicline and cytisine.
Quantitative Comparison of α4β2 nAChR Antagonists
The following table summarizes the key pharmacological parameters of this compound, varenicline, and cytisine, offering a side-by-side comparison of their binding affinity and efficacy at the α4β2 nAChR.
| Compound | Binding Affinity (Ki, nM) for α4β2 nAChR | Efficacy (as a partial agonist) | Selectivity Profile |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Varenicline | 0.06 - 0.3 | Partial agonist with ~30-60% efficacy relative to acetylcholine | High selectivity for α4β2 over other nAChR subtypes and other neurotransmitter receptors. |
| Cytisine | 0.04 - 0.6 | Partial agonist with ~40-50% efficacy relative to acetylcholine | High affinity for α4β2, with lower affinity for other nAChR subtypes. |
Signaling Pathway of α4β2 nAChR Antagonism
The diagram below illustrates the mechanism of action of α4β2 nAChR antagonists. In a typical state, the binding of acetylcholine leads to receptor activation and downstream signaling. Antagonists like this compound, varenicline, and cytisine competitively bind to the receptor, preventing acetylcholine from binding and thereby inhibiting receptor activation.
Caption: Mechanism of α4β2 nAChR antagonism.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the α4β2 nAChR.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human α4β2 nAChRs are prepared.
-
Radioligand: A high-affinity radioligand, such as [³H]-epibatidine or [³H]-cytisine, is used.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the competitor antagonist (this compound, varenicline, or cytisine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiology Assay (Two-Electrode Voltage Clamp)
Objective: To determine the efficacy of the antagonist (i.e., whether it is a silent antagonist or a partial agonist).
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the human α4 and β2 nAChR subunits.
-
Incubation: Oocytes are incubated for several days to allow for receptor expression.
-
Voltage Clamp: The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: Acetylcholine is applied to elicit a maximal current response. Subsequently, the antagonist is applied at various concentrations, followed by co-application with acetylcholine to determine its effect on the acetylcholine-induced current.
-
Data Analysis: The response to the antagonist alone (as a potential partial agonist) and its ability to inhibit the acetylcholine response are measured. Efficacy is expressed as a percentage of the maximal acetylcholine response.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel α4β2 nAChR antagonist like this compound.
Caption: Preclinical evaluation workflow for α4β2 nAChR antagonists.
Conclusion
While data for this compound is not yet widely available, this guide provides a framework for its evaluation against established α4β2 nAChR antagonists like varenicline and cytisine. The provided tables, diagrams, and experimental protocols offer a comprehensive approach to comparing these compounds. As more data on this compound emerges, it can be integrated into this framework to provide a clearer picture of its therapeutic potential. The high affinity and partial agonist activity of varenicline and cytisine set a high benchmark for any new compound in this class. Future studies should focus on elucidating the complete pharmacological profile of this compound to determine its relative advantages and disadvantages.
Unveiling the In Vivo Efficacy of Nicotine Reward Modulators: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of various pharmacological agents on nicotine reward. As information on the specific compound "AP-202" is not available in the current scientific literature, this guide will focus on well-characterized alternatives, offering a robust framework for evaluating potential therapeutics targeting nicotine addiction.
This document summarizes key experimental data, provides detailed methodologies for crucial in vivo assays, and visualizes the underlying neurobiological pathways to facilitate a comprehensive understanding of how these compounds modulate the rewarding effects of nicotine.
Comparative Analysis of Nicotine Reward Modulators
The following tables present a summary of the in vivo effects of established and experimental compounds on nicotine reward, as measured by two standard behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA) in rodent models.
Conditioned Place Preference (CPP) Data
Conditioned Place Preference is a widely used behavioral assay to measure the rewarding effects of drugs. The paradigm assesses the animal's preference for an environment previously paired with drug administration. An increase in time spent in the drug-paired chamber is indicative of a rewarding effect.
| Compound | Species | Nicotine Dose (mg/kg) | Treatment Dose (mg/kg) | Change in CPP Score (% Time in Nicotine-Paired Chamber) | Reference |
| Nicotine | Rat (Adolescent) | 0.1 - 0.2 (s.c.) | - | Significant increase | [1] |
| Rat (Adult) | 0.6 (s.c.) | - | Significant increase | [1] | |
| Rat | 0.1 - 1.4 (s.c.) | - | Significant CPP induced | [2][3] | |
| Rat (Adolescent Female) | 0.03 (s.c.) | - | Significant CPP induced | [4] | |
| Varenicline | Rat | 0.175 (i.p.) | 0.5, 1, 2 (s.c.) | Attenuated acquisition and expression of nicotine CPP | [5] |
| Bupropion | Mouse | 0.4 | 1 - 20 | Facilitated acquisition of nicotine CPP | [6] |
| PNU-120596 (α7 nAChR PAM) | Mouse | 0.5 | 1 and 3 | Reduced nicotine CPP | [7] |
| NS1738 (α7 nAChR PAM) | Mouse | 0.5 | 1 and 10 | No effect on nicotine CPP | [7] |
Intravenous Self-Administration (IVSA) Data
Intravenous self-administration is a behavioral model that assesses the reinforcing properties of a drug, where an animal learns to perform a specific action (e.g., lever pressing) to receive an infusion of the drug. A decrease in drug self-administration following treatment with a compound suggests a reduction in the reinforcing effects of the drug.
| Compound | Species | Nicotine Infusion Dose (mg/kg/infusion) | Treatment Dose (mg/kg) | Effect on Nicotine Self-Administration | Reference |
| Nicotine | Rat | 0.03 | - | Stable self-administration acquired | [8][9] |
| Varenicline | Rat | 0.03 | 1 and 3 (2-hour pretreatment) | Dose-dependently decreased nicotine-taking behavior | [10] |
| Rat | - | 1 and 3 | Decreased baseline self-administration | [11] | |
| Rat | - | 0.3, 1, 3 | Dose-dependently decreased nicotine self-administration | [12] | |
| Bupropion | Rat | 0.03 | 30 | Increased nicotine intake | [8] |
| Rat | 0.01 or 0.02 | 1 - 78 | Biphasic: increased infusions at low doses, decreased at high doses | [13] | |
| Rat | 0.03 | 10, 30, 56 | 30 mg/kg increased nicotine intake | [8] | |
| Rat | 0.02 | 70 (repeated) | Acutely decreased by ~60-70%; completely decreased with repeated administration | [14] | |
| UCI-30002 (nAChR NAM) | Rat | - | - | Significantly reduced nicotine self-administration | [15] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Conditioned Place Preference (CPP) Protocol for Nicotine in Rats
This protocol is a standard method for assessing the rewarding properties of nicotine.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment. A central, neutral area may separate the two compartments.
-
Habituation (Day 1): Rats are allowed to freely explore the entire apparatus for a set period (e.g., 15-30 minutes) to minimize novelty-induced effects.
-
Pre-conditioning Test (Day 2): Each rat is placed in the central area and allowed free access to both compartments for 15 minutes. The time spent in each compartment is recorded to determine any initial preference. A biased design, where the drug is paired with the initially non-preferred side, is often more effective for nicotine CPP.[14]
-
Conditioning (Days 3-8): This phase typically consists of alternating daily injections of nicotine and saline.
-
Drug Conditioning: On specified days, rats receive a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of nicotine (e.g., 0.1-0.8 mg/kg) and are immediately confined to one of the compartments for 30 minutes.[1][16]
-
Saline Conditioning: On alternate days, rats receive a saline injection and are confined to the opposite compartment for the same duration.
-
-
Post-conditioning Test (Day 9): Rats are placed back in the central area of the apparatus in a drug-free state and allowed to freely explore both compartments for 15 minutes. The time spent in each compartment is recorded.
-
Data Analysis: A CPP score is calculated as the time spent in the nicotine-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test. A significant increase in this score indicates a rewarding effect of nicotine.
Intravenous Nicotine Self-Administration Protocol in Rats
This protocol is a robust method for evaluating the reinforcing effects of nicotine.
-
Surgical Preparation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back of the animal. Animals are allowed a recovery period of at least 4-5 days.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for daily sessions (e.g., 1-2 hours).
-
Pressing the active lever results in the delivery of a nicotine infusion (e.g., 0.03 mg/kg/infusion) and the activation of a stimulus cue (e.g., light).[9]
-
A time-out period (e.g., 20 seconds) follows each infusion, during which active lever presses have no consequence.
-
Presses on the inactive lever are recorded but do not result in any programmed event.
-
Training continues until stable responding is achieved, typically indicated by a consistent number of infusions per session and a clear preference for the active over the inactive lever.
-
-
Drug Testing: Once stable self-administration is established, the effects of a test compound can be evaluated.
-
The test compound (e.g., varenicline, bupropion) is administered prior to the self-administration session at various doses.
-
The number of nicotine infusions earned and the number of active and inactive lever presses are recorded.
-
-
Data Analysis: The primary measure is the number of nicotine infusions self-administered. A significant decrease in the number of infusions following treatment with a test compound suggests that the compound reduces the reinforcing effects of nicotine.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the in vivo validation of nicotine reward modulators.
Caption: Nicotine's action on the mesolimbic dopamine pathway.
Caption: Mechanism of action of nicotine and its modulators.
Caption: Experimental workflow for Conditioned Place Preference.
Caption: Experimental workflow for Intravenous Self-Administration.
References
- 1. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotine-induced conditioned place preference in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of varenicline and mecamylamine on the acquisition, expression, and reinstatement of nicotine-conditioned place preference by drug priming in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupropion Differentially Alters the Aversive, Locomotor and Rewarding Properties of Nicotine in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of modulation of the α7 nicotinic acetylcholine receptor on nicotine reward in the mouse conditioned place preference test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline decreases nicotine self-administration and cue-induced reinstatement of nicotine-seeking behaviour in rats when a long pretreatment time is used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Varenicline blocks nicotine intake in rats with extended access to nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bupropion-Varenicline Interactions and Nicotine Self-Administration Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of bupropion on nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tolerance does not develop to the decrease in nicotine self-administration produced by repeated bupropion administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rate-dependent effects of bupropion on nicotine self-administration and food-maintained responding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Further studies on nicotine-induced conditioned place preference in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of AP-202's mechanism of action
Dear Researcher,
To provide you with an accurate and relevant comparison guide on the mechanism of action of AP-202, it is crucial to first identify the specific compound you are researching. Our initial investigation has revealed several distinct therapeutic agents designated as "this compound" or with similar nomenclature, each with a unique mechanism of action.
Please specify which of the following compounds you are interested in:
-
This compound (Assuage Pharmaceuticals, Inc.): A selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), investigated for its potential role in nicotine addiction.
-
ALPN-202 (Davoceticept): An immunotherapy agent designed as a PD-L1-dependent CD28 co-stimulator and a dual inhibitor of PD-L1 and CTLA-4, which has been studied in the context of advanced solid tumors.
-
AP203 (AP Biosciences, Inc.): A bispecific antibody that targets both PD-L1 and CD137 to enhance T-cell-mediated anti-tumor immunity.
Once you clarify the specific this compound of interest, we will proceed with a comprehensive literature search to gather the necessary data for a detailed comparison guide, including experimental protocols, quantitative data summarized in tables, and signaling pathway diagrams generated using Graphviz as requested.
We look forward to your response to proceed with your request.
A Comparative Analysis of AP-202 and Bupropion: A Guide for Researchers
This guide provides a detailed comparative analysis of AP-202, a preclinical selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist, and bupropion, an established antidepressant and smoking cessation aid. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, supported by available experimental data.
Overview and Mechanism of Action
This compound is a highly potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor.[1][2] This receptor subtype is the most prevalent in the brain and plays a crucial role in nicotine addiction.[1][2] this compound is under preclinical investigation as a potential therapeutic for nicotine dependence.[2][3][4]
Bupropion is an atypical antidepressant that functions through a dual mechanism of action. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a noncompetitive antagonist of several nicotinic acetylcholine receptors, including the α4β2 subtype.[5][6][7][8][9] Its clinical efficacy in treating major depressive disorder and aiding in smoking cessation is attributed to this combined pharmacological activity.[5][6]
The following diagram illustrates the distinct yet overlapping mechanisms of action of this compound and bupropion.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and bupropion, providing a direct comparison of their potencies at their respective targets.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity
| Compound | Target | Assay Type | Potency (IC₅₀) | Notes |
| This compound | α4β2 nAChR | Inhibition of epibatidine-induced changes in membrane potential | ~10 nM | Highly potent and selective antagonist.[1][2] Weak agonist at α3β4 nAChR.[1] |
| Bupropion | α4β2 nAChR | Inhibition of acetylcholine-induced currents in Xenopus oocytes | 8 µM (8000 nM) | Noncompetitive antagonist.[6] Also shows activity at other nAChR subtypes.[7] |
Table 2: Monoamine Transporter Inhibition
| Compound | Target | Binding Affinity (Kᵢ) | Dopamine Transporter (DAT) Occupancy (in vivo) |
| This compound | Dopamine & Norepinephrine Transporters | Not reported | Not applicable |
| Bupropion | Dopamine Transporter (DAT) | ~1000 nM | ~14-26% at therapeutic doses[5][10][11][12] |
| Norepinephrine Transporter (NET) | ~52,000 nM | Data not available |
Preclinical Efficacy in Nicotine Dependence Models
Both this compound and bupropion have been evaluated in preclinical models of nicotine self-administration, a key indicator of their potential efficacy in treating nicotine addiction.
Table 3: In Vivo Efficacy in Nicotine Self-Administration in Rats
| Compound | Model | Dosing | Effect |
| This compound | Operant nicotine self-administration | 0.3 and 1 mg/kg (subcutaneous) | Significantly reduced nicotine self-administration and relapse-like behavior.[1][2] |
| Bupropion | Intravenous nicotine self-administration | Not specified in directly comparable studies | Generally understood to reduce the reinforcing effects of nicotine. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of relevant experimental protocols.
α4β2 nAChR Functional Assay (for this compound)
This assay measures the ability of a compound to inhibit the functional response of α4β2 nAChRs to an agonist, such as epibatidine.
Objective: To determine the IC₅₀ value of this compound for the inhibition of α4β2 nAChR activation.
Methodology:
-
Cell Culture: Use a stable cell line expressing the α4β2 nAChR subtype.
-
Membrane Potential Dye: Load the cells with a fluorescent dye sensitive to changes in membrane potential.
-
Compound Application: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the nAChR agonist epibatidine to stimulate the receptors.
-
Signal Detection: Measure the change in fluorescence, which corresponds to the change in membrane potential upon receptor activation.
-
Data Analysis: Plot the inhibition of the epibatidine-induced response against the concentration of this compound to determine the IC₅₀ value.[1]
The following diagram outlines the workflow for this functional assay.
Intravenous Nicotine Self-Administration in Rats
This is a widely used behavioral model to assess the reinforcing properties of nicotine and the potential of a compound to reduce nicotine-seeking behavior.
Objective: To evaluate the effect of a test compound (e.g., this compound) on the motivation of rats to self-administer nicotine.
Methodology:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.[13]
-
Training: Rats are placed in an operant conditioning chamber with two levers. Pressing the "active" lever results in an intravenous infusion of nicotine, while pressing the "inactive" lever has no consequence.[14][15][16] Training continues until a stable pattern of self-administration is established.
-
Drug Administration: Prior to a test session, rats are administered the test compound (e.g., this compound) or a vehicle control.[1]
-
Test Session: The number of active and inactive lever presses is recorded during the session.
-
Data Analysis: A reduction in the number of active lever presses in the drug-treated group compared to the control group indicates that the compound has reduced the reinforcing effects of nicotine.[1]
The following diagram illustrates the logical relationship in the nicotine self-administration model.
Summary and Conclusion
This compound and bupropion represent distinct approaches to targeting the nicotinic acetylcholine system for therapeutic benefit, particularly in the context of nicotine dependence.
-
This compound is a highly potent and selective α4β2 nAChR antagonist. Its focused mechanism of action suggests a potential for high efficacy with a possibly more favorable side-effect profile compared to less selective compounds. Preclinical data indicate its promise in reducing nicotine-seeking behavior.
-
Bupropion possesses a broader pharmacological profile, acting as both a norepinephrine-dopamine reuptake inhibitor and a noncompetitive nAChR antagonist. Its potency as an α4β2 nAChR antagonist is significantly lower than that of this compound. The clinical efficacy of bupropion is likely a result of the synergistic effects of these two mechanisms.
For researchers in drug development, the comparative data presented here highlights the different strategies for modulating the nicotinic system. The high potency and selectivity of this compound make it an interesting candidate for further investigation, while the established clinical profile of bupropion provides a valuable benchmark for the development of new therapies for depression and smoking cessation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of selective α4β2 nAChR antagonists like this compound.
References
- 1. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(Assuage Pharmaceuticals, Inc) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Assuage Pharmaceuticals (United States) - Drug pipelines, Patents, Clinical trials - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Assuage Pharmaceuticals (United States) - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of AP-202's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of AP-202, a potent α4β2 nicotinic acetylcholine receptor (nAChR) antagonist, with other relevant compounds. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in evaluating this compound for their specific applications.
Introduction to this compound and its Primary Target
This compound is a novel small molecule identified as a highly potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors.[1] This receptor subtype is the most abundant nAChR in the brain and is a key player in the neurobiology of nicotine addiction.[1] As such, selective antagonists of the α4β2 nAChR are of significant interest for the development of smoking cessation therapies and for studying the role of this receptor in various neurological processes.
Comparative Selectivity Profile
The selectivity of a pharmacological tool is paramount to ensure that observed effects are attributable to the intended target. The following table summarizes the binding affinities (Ki) and functional inhibition (IC50) of this compound and a selection of comparator compounds against various nAChR subtypes.
| Compound | Primary Target | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) | α4β2 IC50 (nM) | α3β4 Activity | α7 Activity | Selectivity (α3β4/α4β2 Ki) | Reference |
| This compound | α4β2 Antagonist | ~10 | >140 | - | ~10 | Weak Agonist (EC50 > 3500 nM) | No Activity | >14 | [Wu et al., 2017][1] |
| AP-211 | α4β2 Antagonist | 13 | >960 | - | - | Weak Agonist (EC50 > 2500 nM) | No Activity | >74 | [Wu et al., 2017][1] |
| Varenicline | α4β2 Partial Agonist | 0.4 | - | 125 | - | Partial Agonist | Full Agonist | - | [Rollema et al., 2010] |
| Cytisine | α4β2 Partial Agonist | - | - | - | - | Full Agonist | Full Agonist | - | [Rego Campello et al., 2018] |
| Dihydro-β-erythroidine (DHβE) | α4β2 Antagonist | 0.82 (rat) | - | - | 370 (α4β2) | 10-50 fold less potent vs α4β2 | 10-50 fold less potent vs α4β2 | - | [Harvey & Luetje, 1996][2], [Tocris Bioscience] |
Signaling Pathway of the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or nicotine, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the neuronal membrane, which in turn can trigger a variety of downstream signaling events. In the context of the brain's reward pathway, activation of α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) is a key mechanism underlying the reinforcing effects of nicotine.
Caption: Simplified signaling pathway of the α4β2 nicotinic acetylcholine receptor.
Experimental Protocols
To independently verify the selectivity profile of this compound or other nAChR ligands, the following experimental methodologies are recommended.
Experimental Workflow for Determining nAChR Antagonist Selectivity
The general workflow for assessing the selectivity of a novel compound involves a tiered approach, starting with primary binding assays followed by functional cellular assays.
Caption: General experimental workflow for determining nAChR antagonist selectivity.
Radioligand Binding Assay for nAChRs
This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for various nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2, α3β4, or α7 nAChRs).
-
Radioligand (e.g., [3H]epibatidine or [3H]cytisine).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) in place of the test compound.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Membrane Potential Assay
This is a cell-based functional assay that measures changes in membrane potential upon receptor activation or inhibition.
Objective: To determine the functional potency (IC50) of this compound and comparator compounds as antagonists of nAChR-mediated ion flux.
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR Membrane Potential Assay Kit (contains a fluorescent dye sensitive to membrane potential changes).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
nAChR agonist (e.g., nicotine or acetylcholine).
-
Test compounds (this compound and comparators).
-
A fluorescent imaging plate reader (FLIPR).
Protocol:
-
Seed the cells into the microplates and grow them to form a confluent monolayer.
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to load into the cells.
-
Prepare serial dilutions of the test compounds (antagonists) and a fixed concentration of the agonist (typically the EC80 concentration).
-
Place the cell plate into the FLIPR instrument.
-
Add the test compounds to the wells and incubate for a short period.
-
Add the agonist to the wells to stimulate the receptors.
-
The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the change in membrane potential.
-
To determine the antagonist activity, measure the inhibition of the agonist-induced fluorescence signal by the test compound.
-
Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The available data indicate that this compound is a potent and selective antagonist of the α4β2 nAChR, with significantly weaker activity at the α3β4 subtype and no activity at the α7 subtype.[1] Its selectivity profile compares favorably with other known nAChR ligands. For researchers seeking a selective tool to probe the function of α4β2 nAChRs, this compound represents a valuable compound. Independent verification of these findings using the standardized protocols outlined in this guide is encouraged to ensure its suitability for specific experimental contexts.
References
AP-202: A Comparative Analysis of its Therapeutic Index Against Existing Smoking Cessation Therapies
For Immediate Release
A novel α4β2 nicotinic acetylcholine receptor (nAChR) antagonist, AP-202, is showing promise in preclinical studies for smoking cessation. This guide provides a comparative assessment of the therapeutic index of this compound against established smoking cessation drugs, varenicline and bupropion, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential therapeutic window.
Executive Summary
This compound demonstrates high potency and selectivity as an α4β2 nAChR antagonist. While direct LD50 values for this compound in rats are not publicly available, its effective dose in reducing nicotine self-administration is in the low mg/kg range. This compares to existing therapies, varenicline and bupropion, which also show efficacy in preclinical models. This document synthesizes available data to facilitate a preliminary assessment of the therapeutic index of these compounds.
Comparative Therapeutic Index Data
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical data for this compound, varenicline, and bupropion in rats.
| Compound | Mechanism of Action | Efficacious Dose (ED50) in Rat Nicotine Self-Administration Model | Lethal Dose (LD50/LDmin) in Rats (Oral) | Estimated Therapeutic Index (TI) |
| This compound | Selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist | 0.3 - 1 mg/kg (effective doses)[1] | Data not available | Not calculable |
| Varenicline | Partial agonist of the α4β2 nicotinic acetylcholine receptor | 0.3 - 3.0 mg/kg (dose-dependently reduces intake)[2][3] | 300 mg/kg (LDmin, hydrochloride salt) | ~100 - 1000 |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist[4][5] | 25 - 75 mg/kg (significantly decreases intake)[6] | Data not available | Not calculable |
Note: The therapeutic index for varenicline is an estimation based on the lowest effective dose and the minimum lethal dose. The absence of publicly available LD50 data for this compound and bupropion in rats prevents a direct calculation of their therapeutic indices.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound, varenicline, and bupropion are crucial for understanding their efficacy and potential side-effect profiles.
This compound: As a selective antagonist of α4β2 nAChRs, this compound is designed to block the reinforcing effects of nicotine in the brain's reward pathways. By preventing nicotine from binding to these receptors, this compound is expected to reduce the pleasurable sensations associated with smoking and diminish the motivation to self-administer nicotine.
This compound Signaling Pathway
Varenicline: Varenicline acts as a partial agonist at α4β2 nAChRs. This dual action allows it to moderately stimulate dopamine release, thereby reducing craving and withdrawal symptoms, while also blocking nicotine from binding and exerting its full rewarding effect.
Varenicline Signaling Pathway
Bupropion: Bupropion's primary mechanism is the inhibition of norepinephrine and dopamine reuptake in the brain. It also has antagonistic activity at nAChRs.[4][5] By increasing the levels of these neurotransmitters, bupropion can reduce nicotine withdrawal symptoms and cravings.
Bupropion Signaling Pathway
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays. Below are overviews of the key experimental protocols used to generate the data in this guide.
Acute Oral Toxicity (LD50) Determination
The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The OECD Guidelines for the Testing of Chemicals provide standardized procedures to determine the LD50.
OECD Test Guideline 425: Up-and-Down Procedure (UDP): This method is a sequential dosing test that uses a small number of animals to obtain a statistically robust estimate of the LD50.
LD50 Determination Workflow
Nicotine Self-Administration Model in Rats
This behavioral paradigm is a widely accepted animal model to study the reinforcing effects of nicotine and to evaluate the efficacy of potential smoking cessation medications.
Protocol Overview:
-
Surgery: Rats are surgically implanted with an intravenous catheter to allow for the self-administration of nicotine.
-
Training: Animals are placed in operant chambers equipped with two levers. Pressing the "active" lever results in an intravenous infusion of nicotine, while pressing the "inactive" lever has no consequence.
-
Stabilization: Rats are trained to self-administer nicotine until they exhibit stable patterns of lever pressing.
-
Drug Testing: Once stable responding is achieved, animals are pre-treated with the test compound (e.g., this compound, varenicline, or bupropion) before the self-administration session.
-
Data Analysis: The number of nicotine infusions is recorded and compared between treatment and vehicle control groups to determine the effect of the compound on nicotine-seeking behavior.
Nicotine Self-Administration Workflow
Conclusion
This compound, as a selective α4β2 nAChR antagonist, presents a targeted approach to smoking cessation. While a definitive therapeutic index cannot be calculated without comprehensive toxicology data, its high potency in preclinical efficacy models suggests a potentially favorable safety profile. Further studies are required to establish the LD50 of this compound and to directly compare its therapeutic index with that of varenicline and bupropion. The information and protocols provided in this guide are intended to serve as a valuable resource for the ongoing research and development of novel smoking cessation therapies.
References
- 1. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha4beta2 nicotinic acetylcholine-receptor partial agonist varenicline inhibits both nicotine self-administration following repeated dosing and reinstatement of nicotine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Varenicline blocks nicotine intake in rats with extended access to nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of bupropion on nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
- 6. Bupropion-Varenicline Interactions and Nicotine Self-Administration Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AP-202 Against First-Line Smoking Cessation Therapies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical candidate AP-202 against the established first-line smoking cessation therapies: Varenicline, Bupropion, and Nicotine Replacement Therapy (NRT). Due to the preclinical nature of this compound, this document contrasts its known mechanism of action with the clinically validated data of approved therapies. The information is structured to offer a clear framework for evaluating novel compounds within the landscape of smoking cessation treatments.
Executive Summary
This compound is a preclinical, highly potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist. In vivo animal studies indicate that it can significantly reduce nicotine self-administration and relapse-like behavior.[1] As no human clinical trial data is available for this compound, this guide presents its potential therapeutic profile alongside the established efficacy and safety data of first-line agents. Varenicline, a partial agonist at the same α4β2 nAChR, is currently the most effective monotherapy for smoking cessation.[2] Bupropion, a norepinephrine-dopamine reuptake inhibitor, and various forms of NRT also serve as efficacious first-line options.[2][3]
Comparative Data Overview
The following table summarizes the key characteristics of this compound and first-line smoking cessation therapies. Efficacy data, represented by odds ratios (OR) for abstinence compared to placebo, and common adverse effects are provided for the approved therapies.
| Therapy | Mechanism of Action | Continuous Abstinence Rate at 12 Months (vs. Placebo) | Common Adverse Effects |
| [this compound] | Selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist. | Not Available (Preclinical Stage) | Not Available (Preclinical Stage) |
| Varenicline | Partial agonist of the α4β2 nAChR.[4][5] It reduces cravings and withdrawal symptoms by providing mild nicotinic stimulation while blocking nicotine from cigarettes from binding.[6] | OR ≈ 2.27 - 3.61[7][8] (22-23% abstinence rate)[4] | Nausea, insomnia, abnormal dreams, headache.[5] |
| Bupropion SR | Atypical antidepressant that weakly inhibits the reuptake of norepinephrine and dopamine.[3][9] It also acts as a noncompetitive antagonist at nAChRs.[10] | OR ≈ 1.69 - 2.07[7][8] (15-16% abstinence rate)[4] | Insomnia, dry mouth, nausea, potential for lowering seizure threshold.[11] |
| Nicotine Replacement Therapy (NRT) | Delivers nicotine through means other than tobacco to reduce withdrawal symptoms and cravings.[12][13] Available as patches, gum, lozenges, inhalers, and nasal sprays.[2][14] | OR ≈ 1.60 - 2.15[7][8] (Combination NRT is more effective than single forms)[2] | Skin irritation (patch), mouth/throat irritation (gum, lozenge, inhaler), nasal irritation (spray).[12] |
Experimental Protocols
A typical randomized, double-blind, placebo-controlled clinical trial for smoking cessation therapies follows a structured protocol to ensure the validity and reliability of the findings.
1. Study Population:
-
Inclusion Criteria: Adult daily smokers (e.g., ≥10 cigarettes per day) motivated to quit, typically aged 18-65.
-
Exclusion Criteria: Presence of unstable medical or psychiatric conditions, current use of other smoking cessation medications, pregnancy, or breastfeeding.
2. Randomization and Blinding:
-
Participants are randomly assigned to receive the investigational drug (e.g., this compound), an active comparator (e.g., Varenicline), or a placebo.
-
Both participants and investigators are blinded to the treatment allocation to prevent bias.
3. Treatment Regimen:
-
A "quit date" is set, often one week after initiating treatment.[15]
-
The investigational drug is administered for a predefined period, typically 12 weeks.
-
Dosing may involve a titration phase, as is common with Varenicline and Bupropion, to improve tolerability.[2]
4. Outcome Measures:
-
Primary Endpoint: The most common primary endpoint is biochemically confirmed continuous abstinence from smoking during the final weeks of treatment (e.g., weeks 9-12).[7]
-
Secondary Endpoints: These often include 7-day point prevalence abstinence (not smoking in the past 7 days) at various follow-up points (e.g., 3, 6, and 12 months).[16][17]
-
Biochemical Verification: Self-reported abstinence is confirmed using measures like exhaled carbon monoxide (CO) levels (≤10 ppm) or urinary cotinine levels.[7][18]
-
Safety and Tolerability: Adverse events are systematically recorded throughout the trial.
5. Behavioral Support:
-
All participants, including the placebo group, typically receive behavioral counseling or support, such as a "stop-smoking" program.[19][20]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Generalized workflow for a smoking cessation clinical trial.
Signaling Pathway Diagram
Caption: Mechanisms of action for smoking cessation therapies.
References
- 1. This compound(Assuage Pharmaceuticals, Inc) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ccjm.org [ccjm.org]
- 3. The use of bupropion SR in cigarette smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline - Wikipedia [en.wikipedia.org]
- 6. How Quit Smoking Medicines Work | Quit Smoking | Tips From Former Smokers | CDC [cdc.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Pharmacotherapy for smoking cessation: pharmacological principles and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does bupropion work as a smoking cessation aid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Nicotine replacement therapy - Wikipedia [en.wikipedia.org]
- 13. Nicotine replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Adaptive Smoking Cessation Using Precessation Varenicline or Nicotine Patch: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of Smartphone Applications for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Randomized Clinical Trial to Assess the Efficacy of a Psychological Treatment to Quit Smoking Assisted with an App: Study Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Smoking Cessation Clinical Trials | Indications | Clinical Trials GPS [clinicaltrialsgps.com]
- 20. Aggressive Smoking Cessation Trial (ASAP) | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the disposal of laboratory chemicals, using "AP-202" as a placeholder for a generic laboratory chemical. The procedures outlined below are based on general best practices; however, it is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any procedure that will generate chemical waste, it is crucial to be familiar with the immediate safety and handling requirements for the substances involved. This information is typically found in the SDS provided by the manufacturer.
| Precautionary Measure | Guideline | Data Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including protective gloves, clothing, and eye/face protection. In case of insufficient ventilation or dust formation, wear respiratory protection.[1][2][3] | SDS Sections 7 & 8 |
| Handling Procedures | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[1][4] | SDS Section 7 |
| Accidental Release Measures | In case of a spill, take up the material mechanically and collect it into suitable containers for disposal.[1] Flush away traces with water after cleaning.[1] Ensure adequate ventilation.[3] | SDS Section 6 |
| First Aid: Skin Contact | Wash off with soap and water.[1] | SDS Section 4 |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water, including under the eyelids.[1] | SDS Section 4 |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] | SDS Section 4 |
| Storage Requirements | Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[2][4] | SDS Section 7 |
Chemical Waste Disposal Workflow
The disposal of chemical waste must follow a structured and compliant process. The following workflow provides a general procedure for managing chemical waste in a laboratory setting.
Detailed Experimental Protocols for Disposal
The following protocols provide a step-by-step guide for the key stages of chemical waste disposal. These are general guidelines and must be adapted to the specific requirements outlined in the chemical's SDS and local regulations.
1. Waste Identification and Characterization:
-
Objective: To determine the nature and hazards of the waste material.
-
Procedure:
-
Identify all chemical components in the waste stream.
-
Consult the Safety Data Sheet (SDS) for each component to understand its physical and chemical properties, hazards, and required safety precautions.
-
Determine if the waste is classified as hazardous under local, state, and federal regulations.[4]
-
2. Waste Segregation and Containerization:
-
Objective: To safely contain waste in a manner that prevents reactions and ensures clear identification.
-
Procedure:
-
Segregate chemical waste by compatibility to avoid dangerous reactions. Do not store incompatible materials in close proximity.
-
Select a waste container that is compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Ensure the container is in good condition, free from leaks, and has a secure screw cap or other means of closure.
-
If reusing a container, completely remove or deface the original product label.
-
Affix a "Hazardous Waste" label to the container before adding any waste. The label should clearly identify the contents, including all chemical components and their approximate concentrations.
-
3. Waste Storage and Accumulation:
-
Objective: To store chemical waste safely prior to disposal.
-
Procedure:
-
Keep waste containers closed except when adding or removing waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Do not overfill containers; allow for expansion, especially with liquids. A general guideline is to not fill containers beyond 80% capacity.
-
4. Final Disposal:
-
Objective: To ensure the final disposal of chemical waste is conducted in an environmentally responsible and compliant manner.
-
Procedure:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[4]
-
For hazardous waste, arrange for collection by a licensed environmental disposal company.
-
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations for non-hazardous substances.[5]
-
For non-hazardous waste approved for drain disposal, flush with copious amounts of water.
-
Maintain detailed records of all chemical waste generated and disposed of.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of chemical waste, fostering a secure and environmentally conscious research environment. Always prioritize the specific guidance provided in the Safety Data Sheet for the chemicals you are working with.
References
Personal protective equipment for handling AP-202
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling AP-202, a highly potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist.[1][2][3][4] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as a substance of unknown toxicity and handle it with the highest degree of caution. The following procedures are based on best practices for managing novel and potent chemical compounds in a laboratory setting.
Risk Assessment and Hazard Identification
Due to its nature as a potent biological antagonist, this compound should be presumed to have significant physiological effects at low concentrations. All handling procedures must be designed to minimize any potential for exposure. A thorough risk assessment should be conducted before any new procedure involving this compound.[5][6][7][8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat sleeve, outer glove covering the sleeve cuff. | Prevents skin contact. Double-gloving provides additional protection against potential tears or permeation. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Certified flame-resistant lab coat with full-length sleeves and a secure closure. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid form or creating solutions. A fit-tested N95 respirator may be sufficient for handling very small quantities in a well-ventilated area, but a higher level of protection, such as a full-face respirator with appropriate cartridges, is recommended. | Prevents inhalation of airborne particles or aerosols. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Note: The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
Engineering Controls
All work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute.
Safe Handling and Operational Procedures
4.1. Weighing and Reconstitution:
-
Perform all weighing of solid this compound within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
4.2. General Handling:
-
Always wash hands thoroughly after handling this compound, even if gloves were worn.
-
Avoid working alone when handling this compound.
-
Develop and strictly follow a written Standard Operating Procedure (SOP) for all experimental work involving this compound.
4.3. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Do not attempt to clean up a significant spill without appropriate training and PPE.
-
For minor spills within a fume hood, use an appropriate absorbent material and decontaminate the area as per your institution's guidelines for potent compounds.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weighing papers, and other disposable materials. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams. |
| Sharps | Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. |
Consult your institution's Environmental Health and Safety (EHS) department for specific hazardous waste disposal procedures.[9][10][11]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound | α4β2 antagonist | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. This compound(Assuage Pharmaceuticals, Inc) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. acs.org [acs.org]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
